Boc-Inp-OH
Description
The exact mass of the compound N-BOC-piperidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 693924. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOHBPPVVDQMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Record name | boc-isonipecotic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233343 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84358-13-4 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084358134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butoxycarbonylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAZ2CAT47B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Inp-OH: Physical, Chemical Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Inp-OH, chemically known as 1-Boc-piperidine-4-carboxylic acid or N-Boc-isonipecotic acid, is a synthetic amino acid derivative widely utilized as a building block in organic synthesis, particularly in the realm of peptide chemistry and drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its utility in multi-step syntheses by preventing unwanted side reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications, with a focus on its role in peptide synthesis and its emerging biological significance.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its fundamental physical and chemical properties are summarized in the tables below, providing a quick reference for laboratory use.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| Appearance | White to off-white solid or powder | [2][3] |
| Melting Point | 149-150 °C | [2] |
| Solubility | Soluble in dichloromethane. | [2] |
Table 2: Spectroscopic and Analytical Data of this compound
| Data Type | Key Features/Parameters | Reference(s) |
| ¹H NMR (DMSO-d6, 300.135 MHz) | Spectrum available on SpectraBase | [4] |
| ¹³C NMR | Spectrum available on SpectraBase | [5] |
| FT-IR | Spectra (ATR-IR, Transmission IR) available on SpectraBase | [5] |
| Mass Spectrometry (GC-MS) | Spectrum available on SpectraBase | [5] |
| Purity (by HPLC) | ≥98.00% | [2] |
Synthesis and Purification
The most common synthetic route to this compound involves the protection of the secondary amine of isonipecotic acid with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common practices for the Boc-protection of amino acids.
Materials:
-
Isonipecotic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve isonipecotic acid in an aqueous solution of sodium hydroxide and tert-butanol at 0°C.
-
Slowly add di-tert-butyl dicarbonate to the solution over a period of 30 minutes while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the resulting solution to half its volume under reduced pressure.
-
Acidify the mixture to a pH of 2 with a 2N HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a white solid.
Experimental Protocol: Purification
A general purification method for Boc-protected amino acids involves recrystallization or column chromatography. For many applications, the crude product from the synthesis is of sufficient purity. If further purification is required, a toluene wash can be effective for similar compounds.
Procedure (Toluene Wash):
-
Suspend the crude this compound in toluene.
-
Heat the mixture to 50°C and stir for 1 hour.
-
Cool the mixture to room temperature and continue stirring for 2 hours.
-
Filter the solid and wash with fresh toluene.
-
Dry the purified product under vacuum at 50°C.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A standard reverse-phase HPLC method can be employed for the purity assessment of this compound. The following is a proposed method based on the analysis of similar N-Boc protected compounds.[6]
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)[6]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).[6]
-
Gradient: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[6]
-
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[6]
-
Detection: UV at 210 nm[6]
-
Injection Volume: 10 µL[6]
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation (for ¹H NMR):
-
For small molecules like this compound, dissolve 5-25 mg of the sample in a suitable deuterated solvent.[7] Common solvents include DMSO-d6, chloroform-d, and methanol-d4.[4][7]
-
The sample can be dissolved in a small vial first and then transferred to an NMR tube using a Pasteur pipette to ensure complete dissolution.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Finely grind approximately 1-2 mg of this compound using an agate mortar and pestle.[8]
-
Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder.[8]
-
Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[8]
-
Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.[8]
Applications in Synthesis and Biology
Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed with mild acids like trifluoroacetic acid (TFA).
Biological and Pharmacological Potential
While this compound itself is primarily a synthetic intermediate, derivatives of isonipecotic acid have shown significant biological activity. Notably, this compound has been reported to exhibit antitumor and antibacterial properties.[1] The proposed mechanisms of action are the inhibition of DNA gyrase in bacteria and the inhibition of prostaglandin synthesis.[1] Furthermore, derivatives of nipecotic and isonipecotic acid are being investigated for their potential in treating neurological disorders, including epilepsy and Alzheimer's disease, often through the modulation of GABAergic neurotransmission.[9][10][11][12][13]
Conclusion
This compound is a valuable and versatile building block for organic and medicinal chemists. Its well-defined physicochemical properties and established role in solid-phase peptide synthesis make it a reliable component in the construction of complex peptides and peptidomimetics. Furthermore, the emerging biological activities associated with isonipecotic acid derivatives highlight the potential of this compound as a scaffold for the development of novel therapeutic agents targeting a range of diseases, from bacterial infections to neurodegenerative disorders. This guide provides a foundational understanding of this compound for researchers and developers, enabling its effective use in both synthetic and biological applications.
References
- 1. N-Boc-isonipecotic acid | 84358-13-4 | FB11142 | Biosynth [biosynth.com]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. biomall.in [biomall.in]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Synthesis of 1-Boc-piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Boc-piperidine-4-carboxylic acid, a crucial building block in the development of novel pharmaceuticals. The document details synthetic routes, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
1-Boc-piperidine-4-carboxylic acid, also known as N-Boc-isonipecotic acid, is a protected form of piperidine-4-carboxylic acid. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis, particularly in peptide synthesis and the construction of complex molecules, due to its stability under various conditions and its facile removal under acidic conditions. This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules, including inhibitors for protein kinases and glycine transporters, as well as anti-HIV and anti-rheumatic arthritis agents.
Core Synthetic Pathways
The synthesis of 1-Boc-piperidine-4-carboxylic acid can be achieved through several efficient routes. The most common and direct method involves the N-protection of piperidine-4-carboxylic acid. Alternative pathways include the hydrolysis of corresponding esters or nitriles, and a multi-step process involving the reduction of a pyridine precursor.
Pathway 1: Boc Protection of Piperidine-4-carboxylic Acid
The most straightforward and widely employed method for synthesizing 1-Boc-piperidine-4-carboxylic acid is the direct N-protection of piperidine-4-carboxylic acid (isonipecotic acid) using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the piperidine nitrogen on the Boc anhydride.
Caption: Boc protection of isonipecotic acid.
Experimental Protocol:
A common procedure involves dissolving piperidine-4-carboxylic acid in an aqueous basic solution, followed by the addition of di-tert-butyl dicarbonate.
Method A: Using Sodium Hydroxide [1]
-
To a solution of 4-piperidinecarboxylic acid (700 g, 5.42 mol) in aqueous NaOH (1N, 6.5 L) and t-butanol (6.5 L) at 0°C, slowly add di-t-butyldicarbonate (1295.8 g, 5.94 mol) over 30 minutes.[1]
-
The reaction mixture is stirred overnight at ambient temperature.[1]
-
The resulting solution is concentrated to half of its volume.
-
The solution is then quenched by the addition of HCl (10%, 2.6 L).
-
The white solid which precipitates is filtered off, washed with water (1L), and air-dried to yield the final product.[1]
Method B: Using a Buffer Solution [2]
-
In a three-necked flask, add 4-piperidinecarboxylic acid and a buffer solution of sodium carbonate and sodium bicarbonate (200 mL) under an ice bath.[2]
-
Dropwise add di-tert-butyl dicarbonate while stirring the reaction at 30°C in a water bath for 22 hours.[2]
-
Extract the reaction mixture with ethyl ether (100 mL x 2) to remove unreacted di-tert-butyl dicarbonate.[2]
-
Adjust the pH of the aqueous phase to 2-3 using 3 mol/L hydrochloric acid solution.[2]
-
Extract the product with ethyl acetate (100 mL x 4).[2]
-
Dry the combined organic layers with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[2]
| Parameter | Method A | Method B |
| Starting Material | 4-Piperidinecarboxylic acid | 4-Piperidinecarboxylic acid |
| Reagents | Di-tert-butyl dicarbonate, NaOH, HCl | Di-tert-butyl dicarbonate, Na2CO3, NaHCO3, HCl |
| Solvent | Water, t-butanol | Water |
| Reaction Time | Overnight | 22 hours |
| Yield | 100% (1178 g) | Not specified |
| Purity/Final Form | White solid | Not specified |
Pathway 2: Hydrolysis of 1-Boc-piperidine-4-carboxylic Acid Esters
An alternative route to 1-Boc-piperidine-4-carboxylic acid is through the hydrolysis of its corresponding esters, such as the methyl or ethyl ester. This method is particularly useful if the ester is a more readily available starting material.
Caption: Hydrolysis of a 1-Boc-piperidine-4-carboxylate ester.
Experimental Protocol: [1]
-
A mixture of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (4.84 g, 20 mmol) and LiOH (2.52 g, 60 mmol) is prepared in a solvent mixture of THF (90 mL), MeOH (90 mL), and H2O (30 mL).[1]
-
The reaction is stirred at room temperature overnight.[1]
-
After the reaction is complete, the solvent is removed by distillation under reduced pressure.
-
The residue is adjusted to pH 2 with aqueous 2N HCl.[1]
-
The reaction mixture is subsequently extracted with EtOAc (3 x 20 mL).[1]
-
The combined organic phases are dried over anhydrous Na2SO4 and concentrated under reduced pressure to yield the final product.[1]
| Parameter | Value |
| Starting Material | 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate |
| Reagents | LiOH, HCl |
| Solvent | THF, MeOH, Water |
| Reaction Time | Overnight |
| Yield | 100% (4.6 g) |
| Purity/Final Form | Not specified |
Pathway 3: From Pyridine-4-carboxylic Acid via Catalytic Hydrogenation
A two-step synthesis starting from pyridine-4-carboxylic acid (isonicotinic acid) is also a viable route. This involves an initial catalytic hydrogenation to form piperidine-4-carboxylic acid, which is then protected with a Boc group as described in Pathway 1.
Caption: Two-step synthesis from isonicotinic acid.
Experimental Protocol (Catalytic Hydrogenation): [3]
-
Isonicotinic acid is dissolved in water and placed in a Parr-shaker.[3]
-
A catalyst, such as 5% rhodium on alumina, is added to the solution.[3]
-
The mixture is hydrogenated at room temperature and 2 atmospheres of hydrogen pressure.[3]
-
Hydrogen uptake is typically complete in less than 4 hours.[3]
-
The catalyst is filtered off, and the filtrate is concentrated to dryness under reduced pressure to yield isonipecotic acid.[3]
-
The resulting isonipecotic acid can then be subjected to the Boc protection protocol described in Pathway 1.
| Parameter | Value |
| Starting Material | Isonicotinic acid |
| Catalyst | 5% Rhodium on Alumina |
| Solvent | Water |
| Reaction Time | < 4 hours |
| Yield | Good yield (exact % not specified) |
| Purity/Final Form | Solid (m.p. 336°C) |
Pathway 4: Hydrolysis of 1-Boc-4-cyanopiperidine
While less detailed in the provided literature, the hydrolysis of 1-Boc-4-cyanopiperidine presents another potential synthetic route. This would involve the conversion of the nitrile group to a carboxylic acid, typically under acidic or basic conditions.
Caption: Synthesis via hydrolysis of 1-Boc-4-cyanopiperidine.
Detailed experimental protocols for this specific transformation were not prominently available in the reviewed literature, but it remains a chemically feasible pathway.
Conclusion
The synthesis of 1-Boc-piperidine-4-carboxylic acid is well-established, with the direct Boc protection of piperidine-4-carboxylic acid being the most efficient and high-yielding method. The choice of synthetic route may depend on the availability of starting materials, desired scale of production, and economic considerations. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate.
References
An In-depth Technical Guide to Boc-Isonipecotic Acid (CAS: 84358-13-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-isonipecotic acid, with the CAS number 84358-13-4, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its rigid piperidine core, coupled with the strategic placement of a carboxylic acid and a Boc-protected amine, renders it an exceptionally versatile intermediate for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and an exploration of its role in the development of novel therapeutics, particularly in the realms of oncology, infectious diseases, and inflammatory conditions. The mechanisms of action for its biologically active derivatives are elucidated through detailed signaling pathway diagrams, offering a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
Boc-isonipecotic acid, systematically named 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, is a white to off-white solid. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the carboxylic acid functionality without interference from the otherwise reactive secondary amine. This feature is fundamental to its utility in multi-step syntheses.[1][2]
Table 1: Physicochemical Properties of Boc-Isonipecotic Acid
| Property | Value | Reference(s) |
| CAS Number | 84358-13-4 | |
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Molecular Weight | 229.27 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 149-150 °C | |
| Solubility | Soluble in dichloromethane | |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O |
Table 2: Spectroscopic Data of Boc-Isonipecotic Acid
| Technique | Data Summary |
| ¹H NMR | Consistent with the presence of tert-butyl protons, piperidine ring protons, and a carboxylic acid proton. |
| ¹³C NMR | Shows characteristic peaks for the carbonyls of the Boc group and carboxylic acid, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring. |
| IR Spectroscopy | Displays characteristic absorption bands for the C=O stretching of the urethane and carboxylic acid, and O-H stretching of the carboxylic acid. |
| Mass Spectrometry | The molecular ion peak corresponds to the calculated molecular weight. |
Synthesis and Experimental Protocols
Synthesis of Boc-Isonipecotic Acid
A common and efficient method for the synthesis of Boc-isonipecotic acid involves the protection of the nitrogen atom of isonipecotic acid (piperidine-4-carboxylic acid) using di-tert-butyl dicarbonate (Boc-anhydride).
Experimental Protocol:
-
Reaction Setup: To a solution of isonipecotic acid (1 equivalent) in dichloromethane (10 mL), add triethylamine (3 equivalents).
-
Stirring: Stir the reaction mixture at room temperature for 30 minutes.
-
Addition of Boc-anhydride: Add di-tert-butyl dicarbonate (2 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture at 40 °C for 12 hours.
-
Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, evaporate the solvent under reduced pressure.
-
Acidification and Isolation: Acidify the residue with dilute hydrochloric acid.
-
Filtration: Filter the resulting solid to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization.
Application in Peptide Synthesis: Amide Bond Formation
Boc-isonipecotic acid is frequently incorporated into peptide chains to introduce conformational constraints or to act as a scaffold. The following is a general protocol for coupling Boc-isonipecotic acid to an amine-functionalized solid support or the N-terminus of a peptide chain.
Experimental Protocol (using HBTU as a coupling agent):
-
Resin Preparation: Swell the amine-functionalized resin in N,N-dimethylformamide (DMF).
-
Activation: In a separate vessel, dissolve Boc-isonipecotic acid (2-3 equivalents), HBTU (2-3 equivalents), and HOBt (2-3 equivalents) in DMF. Add diisopropylethylamine (DIPEA) (4-6 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Coupling: Add the activated Boc-isonipecotic acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction completion using a qualitative ninhydrin test.
-
Washing: After completion, thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol.
-
Drying: Dry the resin under vacuum.
Applications in Drug Discovery and Development
The rigid piperidine scaffold of Boc-isonipecotic acid is a common motif in a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.[1]
Antibacterial Activity: DNA Gyrase Inhibition
Derivatives of Boc-isonipecotic acid have shown potent antibacterial activity, particularly against Gram-positive bacteria. The proposed mechanism of action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.
Anti-inflammatory Activity
Boc-isonipecotic acid derivatives have also demonstrated anti-inflammatory properties. This is attributed to their ability to inhibit key inflammatory pathways, including the synthesis of prostaglandins and the signaling of tumor necrosis factor-alpha (TNF-α).
Prostaglandins are lipid compounds that are key mediators of inflammation. Their synthesis from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes. Certain derivatives of Boc-isonipecotic acid are proposed to act as COX inhibitors, thereby reducing the production of pro-inflammatory prostaglandins.
TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation. It binds to its receptors (TNFR1 and TNFR2), initiating signaling cascades that lead to the activation of transcription factors like NF-κB and AP-1, which in turn promote the expression of inflammatory genes. Some Boc-isonipecotic acid derivatives are thought to interfere with this signaling pathway, potentially by inhibiting the production of TNF-α in macrophages.
Antitumor Activity
Boc-isonipecotic acid has been described as a potent antitumor agent, with observed efficacy against leukemia and lymphoma. The underlying mechanisms are believed to involve the induction of apoptosis (programmed cell death) in cancer cells.
In many cancers, including leukemia and lymphoma, the normal process of apoptosis is dysregulated, allowing cancer cells to survive and proliferate. The Bcl-2 family of proteins are key regulators of apoptosis, with anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). An imbalance in these proteins can prevent cell death. Some piperidine derivatives have been shown to induce apoptosis by altering the expression of Bcl-2 family proteins, leading to the activation of caspases and subsequent cell death. Furthermore, inhibition of the NF-κB pathway, which is often constitutively active in lymphoma cells and promotes survival, is another potential mechanism of action.
Safety and Handling
Boc-isonipecotic acid is classified as an irritant. It can cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound.
Table 3: Hazard and Safety Information
| Category | Information | Reference(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves, and a lab coat are recommended. | |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |
Conclusion
Boc-isonipecotic acid (CAS: 84358-13-4) is a cornerstone building block for the synthesis of complex organic molecules with significant therapeutic potential. Its unique structural features and chemical reactivity have positioned it as a valuable tool in drug discovery, enabling the development of novel antibacterial, anti-inflammatory, and antitumor agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and innovation in the application of this versatile compound. As our understanding of its biological activities deepens, Boc-isonipecotic acid and its derivatives are poised to play an increasingly important role in the development of next-generation therapeutics.
References
molecular weight of Boc-Inp-OH
An In-depth Technical Guide to Boc-Inp-OH for Researchers and Drug Development Professionals
Abstract
N-tert-Butoxycarbonyl-piperidine-4-carboxylic acid, commonly abbreviated as this compound or Boc-isonipecotic acid, is a heterocyclic amino acid derivative widely utilized in synthetic organic chemistry and medicinal chemistry. Its structural rigidity and the presence of the acid-labile Boc protecting group make it a valuable building block in the synthesis of peptidomimetics, small molecule inhibitors, and other complex pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols relevant to its synthesis and use in drug discovery and development.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1] The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine of the piperidine ring, preventing its participation in undesired side reactions during chemical synthesis. This protecting group can be readily removed under acidic conditions. The quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 229.27 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1][2] |
| CAS Number | 84358-13-4 | [1][3] |
| Appearance | White Crystalline Powder | [1] |
| Purity (Typical) | ≥99.0% (HPLC) | |
| Melting Point | 148-153 °C | [1] |
| Solubility | Insoluble in water | [1] |
| SMILES String | CC(C)(C)OC(=O)N1CCC(CC1)C(O)=O | |
| InChI Key | JWOHBPPVVDQMKB-UHFFFAOYSA-N | [1] |
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its piperidine core is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties.
-
Peptide Synthesis : As a non-natural amino acid, this compound is incorporated into peptide sequences to introduce conformational constraints. This is a key strategy in designing peptidomimetics with enhanced stability, receptor affinity, and selectivity. It is suitable for Boc-based solid-phase peptide synthesis (SPPS).
-
Pharmaceutical Intermediates : The compound is a building block for more complex active pharmaceutical ingredients (APIs).[1][3] For example, the isonipecotic acid core is found in molecules designed as receptor antagonists or enzyme inhibitors. It is described as an intermediate for creating dendrimer-based drug delivery systems for compounds like camptothecin.[1][3]
-
Scaffold for Combinatorial Chemistry : The carboxylic acid and the protected amine functionalities allow for orthogonal chemical modifications, making this compound a versatile scaffold for generating libraries of compounds in the drug discovery process.
Synthesis and Experimental Protocols
General Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the piperidine nitrogen of isonipecotic acid or by hydrolysis of its corresponding ester. A common laboratory-scale procedure involves the hydrolysis of a methyl or ethyl ester precursor.
Caption: Workflow for the synthesis of this compound via ester hydrolysis.
Experimental Protocol: Hydrolysis of Methyl 1-Boc-4-piperidinecarboxylate [1]
-
Reaction Setup : In a round-bottom flask, dissolve methyl 1-Boc-4-piperidinecarboxylate (1 equivalent) in a 3:3:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water.
-
Addition of Base : To the stirred solution, add lithium hydroxide (LiOH, 3 equivalents).
-
Reaction : Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal : Upon completion, remove the organic solvents (THF and MeOH) by distillation under reduced pressure using a rotary evaporator.
-
Acidification : Cool the remaining aqueous residue in an ice bath and carefully adjust the pH to ~2 by the dropwise addition of 2N aqueous hydrochloric acid (HCl). A white precipitate should form.
-
Isolation : Collect the solid precipitate by vacuum filtration.
-
Washing and Drying : Wash the collected solid with cold water to remove any remaining salts and dry under vacuum to yield the final product, this compound.
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable reagent in Boc-based SPPS, a strategy for synthesizing peptides on a solid support. The workflow involves sequential deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.
Caption: Logical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Coupling of this compound in SPPS
This protocol assumes a peptide is being assembled on a resin, and this compound is the next amino acid to be added.
-
Resin Preparation : Start with the peptide-resin which has a free N-terminal amine group (following the deprotection of the previous Boc-amino acid). Swell the resin in N,N-dimethylformamide (DMF).
-
Activation of this compound : In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and an activating agent like 1-Hydroxybenzotriazole (HOBt, 3 eq.) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction : Add the activated this compound solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring : Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine groups on the resin.
-
Washing : Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, followed by dichloromethane (DCM), to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.
Conclusion
This compound is a foundational building block for medicinal chemists and researchers in drug development. Its defined stereochemistry and rigid piperidine scaffold, combined with the versatile Boc protecting group, provide a reliable platform for constructing novel therapeutics. The protocols outlined in this guide offer standardized procedures for its synthesis and application, facilitating its effective use in the laboratory.
References
A Technical Guide to the Solubility of Boc-Inp-OH
This technical guide provides a detailed overview of the solubility of Boc-Inp-OH, a reagent commonly used in chemical synthesis, particularly in peptide chemistry and drug development. It is intended for researchers, scientists, and professionals in the field of drug development. This document compiles available solubility data, outlines experimental protocols for solubility determination, and provides visual aids to understand experimental workflows.
Important Note on Compound Identity: The abbreviation "this compound" can refer to two distinct chemical entities:
-
Boc-Isonipecotic Acid (1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid)
-
Boc-Indoline-2-Carboxylic Acid (1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid)
This guide will address the solubility of both compounds based on available data, clearly distinguishing between them.
Section 1: Solubility Data
Quantitative solubility data for these compounds is limited in publicly available literature. The following tables summarize the available information.
Solubility of Boc-Isonipecotic Acid
This compound is generally characterized by good solubility in polar aprotic solvents and insolubility in water.
| Solvent | Chemical Formula | Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 100 mg/mL (436.17 mM)[1] | Not Specified | Hygroscopic DMSO can negatively impact solubility[1]. |
| Water | H₂O | Insoluble[2] | Not Specified | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | Room Temp. | Used as a reaction solvent, implying solubility, but quantitative data is not provided[3]. |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Room Temp. | Used as a reaction solvent, implying solubility, but quantitative data is not provided[4]. |
Solubility of Boc-L-indoline-2-carboxylic acid
The tert-butyloxycarbonyl (Boc) protecting group is noted to enhance the stability and solubility of this compound[5]. While direct, quantitative solubility limits are not widely reported, solubility can be inferred from solvents used for analytical measurements.
| Solvent | Chemical Formula | Inferred Solubility | Temperature | Notes |
| Chloroform (CHCl₃) | CHCl₃ | ≥ 15 mg/mL | 20°C | Inferred from optical rotation measurement at a concentration of 1.5 g/100 mL[5]. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | ≥ 15 mg/mL | 20°C | Inferred from optical rotation measurement at a concentration of 1.5 g/100 mL[5]. |
Section 2: Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a protected amino acid like this compound. This method is synthesized from standard laboratory practices for small molecules and peptides[6][7][8].
Objective: To determine the approximate solubility of a compound in various solvents.
Materials:
-
Compound (e.g., this compound)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
-
Small volume glass vials or microtubes
-
A selection of analytical grade solvents (e.g., Purified Water, DMSO, DMF, Methanol, Acetonitrile, Dichloromethane, Ethanol).
Procedure:
-
Initial Qualitative Assessment:
-
Accurately weigh approximately 1 mg of the compound into a small, clear vial[8].
-
Add the first solvent (e.g., purified water) dropwise, starting with 100 µL.
-
Vortex the vial for 30 seconds after each addition.
-
Visually inspect the solution against a dark background for any undissolved particulates. A completely dissolved sample will be a transparent solution[8].
-
If the compound dissolves, the solubility is ≥ 10 mg/mL. If not, proceed to the next step.
-
-
Testing in Organic Solvents:
-
Enhancing Solubilization:
-
If the compound does not readily dissolve at room temperature, several techniques can be applied:
-
If the compound dissolves after these steps, note the method used.
-
-
Quantitative Determination (Saturation Method):
-
Add a known excess amount of the compound to a known volume of the solvent in a vial.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the excess, undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue)[7].
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Section 3: Visualizations
The following diagrams illustrate the chemical structures and a general workflow for solubility testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 3. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. chemimpex.com [chemimpex.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. scribd.com [scribd.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the strategic use of protecting groups is fundamental to achieving high yields and purity. Among the various methodologies, the tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of the function of the Boc protecting group, detailing its application, the underlying chemistry, and extensive experimental protocols.
Core Principles of Boc-Based Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis, pioneered by Bruce Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble resin support. This approach simplifies the purification process, allowing for the use of excess reagents to drive reactions to completion, with byproducts and unreacted reagents removed by simple filtration and washing.[1]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a primary approach in SPPS.[1][2] It utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1] In contrast, the permanent protecting groups for reactive amino acid side chains are typically benzyl-based, which require a much stronger acid for their removal.[1][2] This difference in acid lability, often termed "graduated acid lability," is the key to the successful stepwise elongation of the peptide chain in Boc-SPPS.
While the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which relies on a base-labile protecting group, has gained widespread use due to its milder deprotection conditions, Boc chemistry offers distinct advantages in certain contexts.[2][] Notably, it can be beneficial for the synthesis of hydrophobic peptides that are prone to aggregation. The protonation of the N-terminus following acidic Boc deprotection can disrupt interchain hydrogen bonding, thereby improving solubility and coupling efficiency.[2]
The Chemistry of the Boc Protecting Group
The function of the Boc group is to prevent the α-amino group of an amino acid from participating in unwanted side reactions during the formation of a peptide bond.
Boc Protection of Amino Acids
The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the amino acid attacks one of the carbonyl carbons of (Boc)₂O.
References
The Core Utility of Boc-Inp-OH in Biochemical and Pharmaceutical Research: A Technical Guide
Introduction: N-tert-butoxycarbonyl-piperidine-4-carboxylic acid, commonly abbreviated as Boc-Inp-OH, is a versatile heterocyclic building block that has become indispensable in modern biochemistry and medicinal chemistry. Its rigid piperidine core, combined with the stable yet readily removable Boc protecting group, makes it a valuable tool for researchers, scientists, and drug development professionals. This technical guide explores the core applications of this compound, presenting quantitative data, detailed experimental protocols, and process visualizations to provide a comprehensive resource for its use in peptide synthesis and as a structural scaffold in therapeutic agent development.
Physicochemical Properties and Specifications
This compound is a white solid at room temperature. Its fundamental properties are crucial for its application in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Molecular Weight | 229.27 g/mol | |
| Typical Purity | ≥99.0% (by HPLC) | |
| Melting Point | Approx. 103–107°C | |
| Reaction Suitability | Boc Solid-Phase Peptide Synthesis |
Core Application 1: Peptidomimetic Synthesis via Boc-SPPS
The most prominent application of this compound is in the synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation, increased bioavailability, and better conformational rigidity. The piperidine ring of this compound serves as a constrained scaffold, replacing or modifying standard amino acid residues to impart specific structural characteristics to the final molecule.
The incorporation of this compound into a growing peptide chain is typically achieved using the Boc strategy of Solid-Phase Peptide Synthesis (SPPS). This process involves the sequential addition of amino acid residues to a growing chain anchored to an insoluble resin support.
General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The SPPS cycle using Boc-protected amino acids consists of a series of repeated steps: deprotection, neutralization, and coupling. This cycle is fundamental to building the desired peptide sequence on the solid support.
A Technical Guide to High-Purity Boc-L-Indoline-2-Carboxylic Acid for Researchers and Drug Development Professionals
Introduction
(S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid, commonly referred to as Boc-L-indoline-2-carboxylic acid or Boc-Inp-OH, is a chiral heterocyclic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its rigid, bicyclic structure makes it a valuable building block for introducing conformational constraints into peptides and small molecules, a strategy often employed to enhance potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the commercial availability of high-purity Boc-L-indoline-2-carboxylic acid, detailed experimental protocols for its application, and a discussion of its role in targeting key signaling pathways.
Commercial Suppliers of High-Purity Boc-L-Indoline-2-Carboxylic Acid
The procurement of high-purity starting materials is a critical first step in any research and development endeavor. For Boc-L-indoline-2-carboxylic acid (CAS Number: 144069-67-0), several reputable commercial suppliers offer various grades and quantities. The table below summarizes the offerings from a selection of vendors, providing a comparative overview of purity, available quantities, and pricing. Researchers are advised to contact suppliers directly for the most current pricing and availability, as these are subject to change.
| Supplier | Product Name | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | ≥95% | 1g, 5g | ~$94 (1g) |
| Chem-Impex | Boc-L-indoline-2-carboxylic acid | ≥97% (HPLC) | 1g, 5g, 25g | Inquiry |
| Acrotein ChemBio | N-Boc-(S)-indoline-2-carboxylic acid | 97% | 1g, 5g, 25g | $28.70 (1g), $84.00 (5g), $280.00 (25g) |
| TCI America | (S)-(-)-Indoline-2-carboxylic Acid (unprotected) | >95.0% | 1g, 5g | Inquiry |
| Alfa Aesar | Boc-L-indoline-2-carboxylic acid | Varies | Varies | Inquiry |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most up-to-date information. "Inquiry" indicates that pricing is provided upon request.
Experimental Protocols: Application in Solid-Phase Peptide Synthesis
Boc-L-indoline-2-carboxylic acid is frequently incorporated into peptide sequences to induce specific secondary structures or to serve as a hinge or turn mimic. Its coupling in solid-phase peptide synthesis (SPPS) can sometimes be challenging due to the steric hindrance of the secondary amine. The following protocol outlines a general procedure for the efficient coupling of Boc-L-indoline-2-carboxylic acid using common coupling reagents.
Materials:
-
Boc-L-indoline-2-carboxylic acid
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang resin) with a free amino group
-
Coupling reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Deprotection solution: 20% Piperidine in DMF (for Fmoc-based synthesis) or TFA-based cocktail (for Boc-based cleavage from resin)
-
Ninhydrin test solution for monitoring coupling completion
Protocol for HBTU/HOBt Mediated Coupling:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
If using Fmoc-based SPPS, deprotect the terminal Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Boc-L-indoline-2-carboxylic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes. The solution should change color, indicating activation.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to the sterically hindered nature of Boc-L-indoline-2-carboxylic acid, a longer coupling time or double coupling may be necessary.[1]
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling.
-
-
Post-Coupling:
-
If the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
-
If the coupling is incomplete, repeat steps 2 and 3 (double coupling).
-
Proceed to the deprotection and coupling of the next amino acid in the sequence.
-
Workflow for Peptide Synthesis Incorporating Boc-L-indoline-2-carboxylic Acid
References
A Comprehensive Technical Guide to the Storage and Handling of Boc-Inp-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended practices for the storage and handling of Boc-Inp-OH (1-Boc-piperidine-4-carboxylic acid), a key reagent in peptide synthesis and pharmaceutical research. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Storage Recommendations
Proper storage of this compound is essential to prevent degradation and maintain its purity over time. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.
| Form | Condition | Temperature | Duration | Notes |
| Solid Powder | Dry, well-ventilated | -20°C | 3 years | For long-term storage.[1] |
| 4°C | 2 years | For medium-term storage.[1] | ||
| In Solvent | Aliquoted | -80°C | 2 years | Prevents inactivation from repeated freeze-thaw cycles.[1] |
| -20°C | 1 year | Use within one year.[1] |
Shipping: this compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[1]
Handling and Safety Precautions
Safe handling of this compound minimizes exposure risks and preserves the quality of the material. It is classified as a combustible solid.[2]
| Aspect | Recommendation | Details |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Dust Mask | Use type N95 (US) or equivalent dust masks.[2] |
| Ventilation | Adequate Exhaust Ventilation | Provide appropriate exhaust ventilation where dust is formed.[3][4] |
| Handling Practices | Avoid Dust Formation | Minimize the generation of airborne particles.[3][5] |
| Avoid Contact | Prevent contact with skin and eyes.[3] | |
| Hygiene | General Industrial Hygiene | Wash hands thoroughly after handling. Dispose of contaminated gloves properly.[4][5] |
In case of exposure, follow standard first aid measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4][5]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4][5]
Stability and Incompatibility
This compound is stable under recommended storage conditions.[4] However, it is incompatible with strong oxidizing agents and strong acids.[3][4] Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides.[4]
Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (436.17 mM) | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |
| Water | Insoluble | [4] |
Experimental Protocols
Detailed experimental protocols for the stability and handling of this compound are not extensively available in publicly accessible resources. The recommendations provided in this guide are based on manufacturer safety data sheets and product information. Researchers should develop specific in-house protocols based on their experimental needs and in accordance with standard laboratory safety practices.
Visual Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the safe storage and handling of this compound.
References
Methodological & Application
Application Notes and Protocols for Boc-Inp-OH Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Indoline-2-carboxylic acid (Inp), a conformationally constrained mimetic of both proline and phenylalanine, is a valuable building block for designing novel peptides with stable secondary structures.[1][2] Its incorporation into peptide sequences can be challenging due to low reactivity and a propensity for diketopiperazine formation.[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Boc-Inp-OH using the tert-butyloxycarbonyl (Boc) strategy. The protocols described herein are designed to address the unique challenges associated with this sterically hindered amino acid and provide a foundation for the successful synthesis of Inp-containing peptides.
Introduction to Boc-SPPS
Solid-phase peptide synthesis (SPPS) using Boc chemistry is a well-established method for the stepwise synthesis of peptides.[3] The strategy relies on the use of the acid-labile Boc group for the temporary protection of the Nα-amino group and more acid-stable protecting groups for the amino acid side chains.[4] The synthesis cycle involves the iterative deprotection of the Boc group with a moderately strong acid, such as trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid.[5] The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3][6]
Challenges in the Incorporation of this compound
The unique structure of this compound presents specific challenges in SPPS:
-
Low Reactivity: As a sterically hindered amino acid, the coupling of this compound to the growing peptide chain can be sluggish, requiring optimized coupling conditions to achieve high yields.[1]
-
Diketopiperazine Formation: Peptides containing Inp at the C-terminus or as the second residue are prone to intramolecular cyclization to form diketopiperazines, especially during the deprotection and neutralization steps.[1]
-
Racemization: While generally less of a concern for proline analogs, the potential for racemization during activation should be minimized by using appropriate coupling reagents.[7]
To overcome these challenges, this protocol recommends the use of highly efficient coupling reagents and optimized reaction conditions.
Experimental Protocols
Resin Selection and Preparation
The choice of resin depends on whether the desired peptide has a C-terminal carboxylic acid or amide.
-
For Peptide Acids: Merrifield or PAM resins are commonly used.[5] PAM resin is generally preferred as it provides a more acid-stable linkage, reducing peptide loss during the repetitive TFA deprotection steps.[5]
-
For Peptide Amides: MBHA or BHA resins are the supports of choice.[5]
Protocol 3.1.1: Resin Swelling
-
Place the desired amount of resin (typically with a substitution level of 0.5-1.0 mmol/g) in a reaction vessel.[5]
-
Add dichloromethane (DCM) (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DCM using a filter.
Boc-SPPS Cycle
The following steps are repeated for each amino acid to be incorporated into the peptide sequence.
Protocol 3.2.1: Boc Deprotection
-
Wash the swollen resin with DCM (2 x 10 mL/g).
-
Add a solution of 50% TFA in DCM (10 mL/g) to the resin and agitate for 5 minutes.[5]
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM (10 mL/g) and agitate for 20 minutes.[5]
-
Drain the TFA/DCM solution.
-
Wash the resin with DCM (3 x 10 mL/g).
-
Wash the resin with isopropanol (IPA) (2 x 10 mL/g).[5]
-
Wash the resin with DCM (3 x 10 mL/g).
Protocol 3.2.2: Neutralization
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL/g) to the resin and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 x 10 mL/g).
Protocol 3.2.3: Amino Acid Coupling (Standard Amino Acids)
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF) (5-10 mL/g).
-
Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, extend the reaction time or repeat the coupling.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
Protocol 3.2.4: this compound Coupling (Optimized for Sterically Hindered Residues)
Due to the low reactivity of this compound, a more potent coupling reagent and extended reaction times are recommended.
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF (5-10 mL/g).[8]
-
Add DIEA (8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.[8]
-
Add the activated this compound solution to the neutralized resin.
-
Agitate the reaction mixture for at least 4 hours, or overnight, at room temperature.
-
Monitor the coupling reaction using the Kaiser test.
-
If the coupling is incomplete, drain the solution, wash the resin with DMF, and repeat the coupling with freshly activated this compound.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
Final Cleavage and Deprotection
Caution: HF and TFMSA are extremely corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 3.3.1: HF Cleavage
-
Wash the final peptide-resin with DCM and dry under a high vacuum for at least 4 hours.
-
Remove the N-terminal Boc group using the deprotection protocol (3.2.1).
-
Transfer the dried peptide-resin to an HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 10% p-cresol) (10 mL per gram of resin).[8]
-
Stir the mixture at 0°C for 1 hour.[8]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether multiple times.
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., water/acetonitrile with 0.1% TFA) and lyophilize.[8]
Quantitative Data Summary
| Parameter | Deprotection | Standard Coupling | This compound Coupling |
| Reagent | 50% TFA in DCM | Boc-AA / HBTU / DIEA | This compound / HATU / DIEA |
| Equivalents | - | 3 / 2.9 / 6 | 4 / 3.9 / 8 |
| Solvent | DCM | DMF | DMF |
| Reaction Time | 25 minutes | 1-2 hours | 4-24 hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Parameter | Neutralization | Final Cleavage (HF) |
| Reagent | 10% DIEA in DCM | 90% HF / 10% p-cresol |
| Equivalents | - | - |
| Solvent | DCM | - |
| Reaction Time | 2 x 2 minutes | 1 hour |
| Temperature | Room Temperature | 0°C |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overview of Custom Peptide Synthesis [peptide2.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. chempep.com [chempep.com]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for Boc-Inp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Inp-OH, also known as 1-Boc-piperidine-4-carboxylic acid or Boc-isonipecotic acid, is a valuable building block in organic synthesis, particularly in the fields of peptide chemistry and medicinal chemistry.[1][2] Its rigid piperidine core makes it a useful scaffold for introducing conformational constraints into peptides and small molecules.[2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective reactions at the carboxylic acid functionality and is readily removed under acidic conditions, making it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols.[3][4][5]
These application notes provide detailed protocols for the use of this compound in both solid-phase peptide synthesis and as a key intermediate in the synthesis of neuroactive compounds, such as GABA uptake inhibitors.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference. This data is crucial for reaction planning, characterization, and quality control.
| Property | Value | Reference(s) |
| Synonyms | 1-Boc-piperidine-4-carboxylic acid, Boc-isonipecotic acid | |
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Molecular Weight | 229.27 g/mol | |
| CAS Number | 84358-13-4 | |
| Appearance | White to off-white solid | |
| Purity (typical) | ≥99.0% (HPLC) | |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. Insoluble in water. | [1] |
Application 1: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable non-standard amino acid analog for introducing a constrained cyclic structure within a peptide sequence. The following protocol outlines the steps for its incorporation using a standard Boc-SPPS workflow.
Experimental Protocol: Boc-SPPS Cycle for this compound Incorporation
This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC)[6]
-
Base (e.g., DIPEA or NMM)[6]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (2-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8 equivalents) in DMF for 5-10 minutes.[8]
-
Add the pre-activated this compound solution to the resin.
-
Agitate the mixture for 1-4 hours at room temperature. The steric nature of this compound may require longer coupling times compared to standard amino acids.[8]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
The resin is now ready for the next deprotection and coupling cycle to continue the peptide elongation.
Boc-SPPS Workflow Diagram
Caption: Workflow for a single Boc-SPPS cycle for incorporating this compound.
Quantitative Data for this compound Coupling
The efficiency of coupling can be influenced by the chosen reagents and the peptide sequence. The following table provides a general overview of expected outcomes.
| Parameter | Typical Value | Notes |
| Equivalents of this compound | 2 - 4 | Relative to resin loading capacity. |
| Equivalents of Coupling Reagent (e.g., HBTU) | 2 - 4 | |
| Equivalents of Base (e.g., DIPEA) | 4 - 8 | |
| Coupling Time | 1 - 4 hours | May require longer times due to steric hindrance. |
| Coupling Efficiency | >98% | Monitored by the Kaiser test. Double coupling may be necessary in some cases. |
| Crude Peptide Purity (post-cleavage) | 50 - 80% | Dependent on peptide length and sequence. Purification via HPLC is typically required. |
Application 2: Synthesis of GABA Uptake Inhibitors
This compound serves as a crucial starting material for the synthesis of nipecotic acid derivatives, which are potent inhibitors of γ-aminobutyric acid (GABA) uptake in the central nervous system.[9][10][11] These inhibitors have therapeutic potential for treating neurological disorders such as epilepsy.
Experimental Protocol: Synthesis of a Nipecotic Acid-Based GABA Uptake Inhibitor
The following protocol outlines a general synthetic route for the preparation of a GABA uptake inhibitor starting from this compound.
Materials:
-
This compound
-
Amine (R-NH₂)
-
Coupling reagent (e.g., EDC, HOBt)
-
Reducing agent (e.g., LiAlH₄)
-
Alkylating agent (e.g., R'-X)
-
Trifluoroacetic acid (TFA)
-
Appropriate solvents (e.g., DCM, THF, DMF)
Procedure:
-
Amide Formation:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add EDC (1.1 equivalents) and stir for 30 minutes.
-
Add the desired amine (R-NH₂, 1 equivalent) and stir at room temperature overnight.
-
Work up the reaction to isolate the Boc-protected amide.
-
-
Reduction of the Carboxamide:
-
Dissolve the Boc-protected amide in anhydrous THF.
-
Carefully add LiAlH₄ (excess) at 0 °C.
-
Reflux the reaction mixture until the reduction is complete (monitored by TLC).
-
Quench the reaction carefully and work up to obtain the Boc-protected amine.
-
-
N-Alkylation (if required):
-
Dissolve the Boc-protected amine in DMF.
-
Add a base (e.g., NaH) and the alkylating agent (R'-X).
-
Stir at room temperature until the reaction is complete.
-
Work up to isolate the N-alkylated product.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected final intermediate in DCM.
-
Add TFA and stir at room temperature for 1-2 hours.
-
Evaporate the solvent and TFA to obtain the crude product.
-
-
Purification:
-
Purify the final compound by column chromatography or recrystallization to yield the desired GABA uptake inhibitor.
-
Synthetic Pathway for a GABA Uptake Inhibitor
Caption: Synthetic route for a GABA uptake inhibitor from this compound.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable reagent for researchers in peptide synthesis and drug development. The protocols and data presented here provide a comprehensive guide for its effective use in the laboratory. The ability to introduce conformational constraints and serve as a key intermediate in the synthesis of bioactive molecules underscores its importance in modern chemical and pharmaceutical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH) is a conformationally constrained cyclic amino acid analog. It serves as a unique building block in peptide synthesis and medicinal chemistry, acting as a mimetic of both L-proline and L-phenylalanine.[1] Its rigid structure can enforce specific secondary structures, such as β-turns, and enhance metabolic stability by providing resistance to enzymatic degradation. However, the incorporation of this compound into peptide sequences presents challenges due to its nature as a secondary amine and potential steric hindrance, which can lead to low reactivity and a propensity for side reactions like diketopiperazine formation.[2]
These application notes provide detailed protocols for the efficient coupling of this compound in both solid-phase and solution-phase peptide synthesis, utilizing optimized conditions and powerful coupling reagents to overcome these synthetic hurdles.
Data Presentation: Comparative Coupling Efficiency
The choice of coupling reagent is critical for the successful incorporation of sterically hindered or less reactive amino acids like this compound. The following table summarizes various coupling conditions and their expected efficiencies. Yields are sequence-dependent and may require optimization.
| Coupling Reagent/Method | Activating Additive | Base | Solvent | Typical Yield (%) | Key Considerations |
| HBTU | HOBt (internal) | DIPEA, NMM | DMF, NMP | >90% | Fast activation, standard for SPPS. May require double coupling.[3] |
| HATU | HOAt (internal) | DIPEA, 2,4,6-Collidine | DMF, NMP | >95% | Highly reactive, superior for hindered couplings. Reduces racemization.[4][5] |
| PyBOP | HOBt (internal) | DIPEA, NMM | DMF, CH₂Cl₂ | >90% | Effective for hindered and N-methylated amino acids.[5] |
| DCC / DIC | HOBt, OxymaPure | - | CH₂Cl₂, DMF | ~85% | Cost-effective. Formation of insoluble DCU byproduct with DCC. DIC is preferred for SPPS.[3][4][6] |
| T3P® | - | Pyridine, DIPEA | EtOAc, THF | High | Propanephosphonic acid anhydride; efficient with low epimerization. Simplified purification.[2] |
HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate[5] PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate[5] DCC: Dicyclohexylcarbodiimide[4] DIC: Diisopropylcarbodiimide[4] T3P®: Propanephosphonic Acid Anhydride[2] DIPEA: N,N-Diisopropylethylamine[3] NMM: N-Methylmorpholine[6] DMF: N,N-Dimethylformamide NMP: N-Methyl-2-pyrrolidone
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol details a single coupling cycle for incorporating this compound onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., MBHA or PAM resin)[7]
-
This compound
-
HATU[5]
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).[7]
-
Drain and add a fresh portion of 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc protecting group.[7][8]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Wash the resin with a 10% solution of DIPEA in DMF for 2 minutes.[9]
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess base.
-
-
Coupling of this compound:
-
In a separate vial, prepare the activation solution: Dissolve this compound (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Add the pre-activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature. The steric hindrance of this compound may necessitate a longer coupling time or double coupling.[3]
-
Monitor the reaction completion using the Kaiser test or Chloranil test for secondary amines. A negative result indicates a complete reaction. If the test is positive, repeat the coupling step.[8]
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle or for final cleavage.
-
Protocol 2: Solution-Phase Coupling using DIC/OxymaPure
This protocol describes the coupling of this compound to an amino acid ester hydrochloride salt.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
DIC (Diisopropylcarbodiimide)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate)
-
NMM (N-Methylmorpholine)
-
DCM (Dichloromethane)
-
Ethyl acetate
-
1M HCl, Saturated NaHCO₃, Brine
Procedure:
-
Reactant Preparation:
-
Dissolve this compound (1.0 eq.) and OxymaPure (1.1 eq.) in anhydrous DCM in a round-bottom flask.
-
In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq.) in DCM and add NMM (1.1 eq.) to neutralize the salt. Stir for 10 minutes.
-
-
Activation and Coupling:
-
Cool the this compound solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq.) to the cooled this compound solution and stir for 10 minutes.
-
Add the neutralized amino acid ester solution from step 1 to the activation mixture.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated diisopropylurea.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Boc-Inp-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from N-Boc-isonipecotic acid (Boc-Inp-OH), a common step in the synthesis of various pharmaceutical compounds. The Boc protecting group is widely utilized in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.[1][2]
Introduction to Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, particularly in peptide synthesis and the development of complex molecules.[3][] Its popularity stems from its ability to be introduced under mild basic conditions, typically using di-tert-butyl dicarbonate (Boc₂O), and its stability towards a variety of reagents and reaction conditions, including catalytic hydrogenation and basic or nucleophilic attacks.[3][5] The acid-labile nature of the Boc group allows for its selective removal in the presence of other protecting groups like benzyloxycarbonyl (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc), making it a cornerstone of orthogonal protection strategies in multi-step syntheses.[1][2][6]
Overview of Boc Deprotection Methods
The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide, resulting in the free amine.[7][8] The most common reagents for Boc deprotection are strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[9][10] However, a variety of other methods have been developed to accommodate substrates with acid-sensitive functional groups or to offer milder reaction conditions.[3][5]
Summary of Common Boc Deprotection Methods
The following table summarizes various methods for the deprotection of Boc-protected amines, which are applicable to this compound.
| Method | Reagents and Conditions | Reaction Time | Yields | Advantages | Disadvantages |
| Trifluoroacetic Acid | 25-50% TFA in Dichloromethane (DCM) at room temperature.[11][12] | 30 min - 2 hours | High | Fast, efficient, and widely used.[10] | TFA is corrosive, volatile, and can cause side reactions with sensitive substrates.[][13] |
| Hydrochloric Acid | 4M HCl in Dioxane or Methanol at room temperature.[10][14] | 30 min - 18 hours | High | Cost-effective and provides the product as a stable HCl salt.[14] | Can be slower than TFA and may not be suitable for all acid-sensitive groups. |
| Oxalyl Chloride/Methanol | 3 equivalents of Oxalyl Chloride in Methanol at room temperature.[5] | 1 - 4 hours | Up to 90% | Mild conditions, suitable for substrates with sensitive functional groups.[5] | The mechanism is not solely based on in situ HCl generation and may be complex.[5] |
| Aqueous Phosphoric Acid | Aqueous H₃PO₄ in Tetrahydrofuran (THF).[3][5] | Variable | Good to High | Milder than TFA or HCl. | May require elevated temperatures and longer reaction times. |
| Lewis Acids | ZnBr₂, AlCl₃, TMSI in an organic solvent.[3][] | Variable | Good to High | Can offer selectivity in the presence of other acid-labile groups.[] | Stoichiometric amounts of Lewis acids are often required, leading to workup challenges. |
| Thermal Deprotection | Heating in a suitable solvent like water or trifluoroethanol (TFE) at elevated temperatures.[3][15] | Variable | Good to High | Avoids the use of strong acids.[16] | High temperatures may not be suitable for all substrates. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and highly efficient method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the this compound starting material in DCM (e.g., 0.1 M concentration).[11]
-
To the stirred solution, add an equal volume of TFA (for a 50% TFA/DCM solution) at room temperature.[12] For substrates sensitive to strong acid, a lower concentration of TFA (e.g., 25%) can be used.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[11]
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.[11]
-
The resulting residue is the TFA salt of Inp-OH. If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected Inp-OH.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides the product as a stable hydrochloride salt, which can be advantageous for storage and handling.
Materials:
-
This compound
-
4M HCl in Dioxane
-
Anhydrous diethyl ether
-
Centrifuge or filtration apparatus
Procedure:
-
Dissolve the this compound starting material in a minimal amount of a suitable solvent like dioxane or methanol.[14]
-
Add a solution of 4M HCl in dioxane (typically 3-10 equivalents) to the stirred solution at room temperature.[14]
-
Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours. Monitor the reaction by TLC or LC-MS.[10][14]
-
Upon completion, the hydrochloride salt of the deprotected amine often precipitates from the reaction mixture. If not, the product can be precipitated by the addition of anhydrous diethyl ether.
-
Collect the solid product by filtration or centrifugation.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the Inp-OH hydrochloride salt.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates containing other acid-sensitive functional groups.[5]
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Oxalyl chloride
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve the this compound starting material (1 equivalent) in anhydrous methanol (e.g., 0.1 M).[5]
-
To the stirred solution at room temperature, add oxalyl chloride (3 equivalents) dropwise via a syringe.[5] An immediate temperature increase and sputtering may be observed.
-
Allow the reaction mixture to stir at room temperature for 1 to 4 hours. Monitor the reaction progress by TLC.[5]
-
Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected product.
-
Further purification can be performed by recrystallization or chromatography if necessary.
Visualizations
General Workflow for Boc Deprotection
Caption: General experimental workflow for the deprotection of this compound.
Boc Deprotection Mechanism with Acid
Caption: Reaction mechanism for the acid-catalyzed deprotection of a Boc group.
References
- 1. fiveable.me [fiveable.me]
- 2. Protective Groups [organic-chemistry.org]
- 3. mcours.net [mcours.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Boc Deprotection - HCl [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes: Utilizing Boc-Inp-OH for the Synthesis of Hydrophobic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of hydrophobic peptides presents a significant challenge in peptide chemistry, primarily due to issues of aggregation and poor solubility during and after solid-phase peptide synthesis (SPPS). The incorporation of non-proteinogenic amino acids is a key strategy to modulate the physicochemical properties of peptides, thereby enhancing their therapeutic potential. Boc-L-Isonipecotic acid (Boc-Inp-OH), a cyclic non-proteinogenic amino acid, offers a unique structural element that can be strategically employed to disrupt aggregation, improve solubility, and confer desirable conformational constraints. These application notes provide detailed protocols and considerations for the use of this compound in the Boc-SPPS of hydrophobic peptides.
The tert-butyloxycarbonyl (Boc) protecting group strategy is often favored for the synthesis of hydrophobic sequences. The acidic conditions used for Boc deprotection protonate the N-terminus of the peptide, which can help to reduce aggregation by electrostatic repulsion. The incorporation of this compound can further mitigate these challenges by introducing a kink in the peptide backbone, which can disrupt the formation of secondary structures that lead to aggregation.
Key Applications of Incorporating this compound
The introduction of an isonipecotic acid residue can be advantageous for:
-
Disrupting Aggregation: The cyclic nature of the Inp residue can act as a "helix-breaker" or disrupt β-sheet formation, common causes of aggregation in hydrophobic peptides.
-
Enhancing Solubility: By altering the peptide's conformational landscape, the Inp residue can improve its solubility profile in both aqueous and organic solvents.
-
Improving Pharmacokinetic Properties: The constrained dihedral angles imposed by the piperidine ring can lead to increased proteolytic stability and potentially improved receptor binding affinity.
-
Modulating Bioactivity: The unique structural and electronic properties of the piperidine moiety can be leveraged to fine-tune the biological activity of the peptide.
Data Presentation: Expected Outcomes
While specific quantitative data for the incorporation of this compound into a wide range of hydrophobic peptides is not extensively published, the following table summarizes the expected outcomes based on typical Boc-SPPS of hydrophobic and non-proteinogenic amino acid-containing peptides. These values should be considered as representative examples.
| Parameter | Expected Value | Analytical Method(s) | Notes |
| Coupling Efficiency of this compound | >98% | Kaiser Test, LC-MS of cleaved peptide | May require extended coupling times or double coupling due to steric hindrance. |
| Overall Crude Peptide Purity | 50-80% | RP-HPLC | Highly dependent on the sequence and length of the peptide. |
| Final Peptide Yield (after purification) | 10-30% | Gravimetric, UV-Vis Spectroscopy | Yields can vary significantly based on the peptide's hydrophobicity and purification challenges. |
| Solubility Improvement | Sequence Dependent | Visual Inspection, UV-Vis Spectroscopy | Comparison with the corresponding native peptide is recommended. |
| Aggregation Reduction | Sequence Dependent | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | Comparison with the corresponding native peptide is recommended. |
Experimental Protocols
Resin Selection and Loading of the First Amino Acid
Standard resins for Boc-SPPS, such as Merrifield or PAM resins, are suitable. The loading of the first Boc-protected amino acid onto the resin is a critical step.
-
Protocol for Loading onto Merrifield Resin (Cesium Salt Method):
-
Dissolve the C-terminal Boc-amino acid (2-3 eq. relative to resin substitution) in a suitable solvent (e.g., DMF or a mixture of DMF and DCM).
-
Add cesium carbonate (Cs₂CO₃) (1.5 eq.) and react to form the cesium salt.
-
Remove the solvent and dissolve the salt in DMF.
-
Swell the Merrifield resin in DCM for at least 30 minutes, then wash with DMF.
-
Add the Boc-amino acid cesium salt solution to the swelled resin.
-
Heat the reaction mixture at 50°C for 12-24 hours.
-
Wash the resin sequentially with DMF, a 1:1 mixture of DMF/water, DMF, and DCM.
-
Dry the resin under vacuum.
-
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
The following steps are repeated for each amino acid in the peptide sequence.
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3x).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and shake for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with isopropanol (IPA) (2x) and DCM (3x).
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM and shake for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling (Standard Amino Acids):
-
Dissolve the Boc-amino acid (3 eq.) and a coupling agent such as HBTU/HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution.
-
Add the activated amino acid solution to the neutralized resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), recoupling may be necessary.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of this compound: Due to the potential for steric hindrance from the cyclic structure of isonipecotic acid, modifications to the standard coupling protocol may be required.
-
Dissolve this compound (3-4 eq.) and a more potent coupling agent such as HATU (3-4 eq.) in DMF.
-
Add DIEA (6-8 eq.) to the solution.
-
Add the activated this compound solution to the resin and allow the reaction to proceed for 2-4 hours, or potentially overnight.
-
Monitor the coupling reaction closely with the Kaiser test. A double coupling (repeating the coupling step with fresh reagents) may be necessary to achieve a coupling efficiency of >98%.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Cleavage and Deprotection
-
HF Cleavage: This procedure requires specialized equipment and should be performed by trained personnel in a well-ventilated fume hood.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in an HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole, p-cresol) to protect sensitive amino acid side chains.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill anhydrous hydrogen fluoride (HF) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a suitable solvent. For hydrophobic peptides, this may require a mixture of aqueous buffer (e.g., water with 0.1% TFA) and an organic solvent such as acetonitrile or isopropanol.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C8 or C18 column. A shallow gradient of the organic solvent may be necessary to achieve good separation.
-
Collect fractions containing the desired peptide.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
-
Characterization:
-
Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Assess the purity of the final product by analytical RP-HPLC.
-
Amino acid analysis can be performed to confirm the amino acid composition.
-
Visualizations
Caption: General workflow for Boc-SPPS of a hydrophobic peptide.
Caption: Conceptual impact of this compound on peptide properties.
Caption: Hypothetical signaling pathway modulated by an Inp-containing peptide.
Application Notes and Protocols for the Incorporation of Boc-Inp-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These unique building blocks can impart desirable properties to peptides, such as enhanced proteolytic stability, constrained conformations leading to increased receptor affinity and selectivity, and improved pharmacokinetic profiles. Boc-Inp-OH (1-Boc-piperidine-4-carboxylic acid or Boc-isonipecotic acid) is a valuable cyclic, non-canonical amino acid analog. Its rigid piperidine ring structure can introduce conformational constraints into a peptide backbone, which can be instrumental in the design of potent and selective ligands for various biological targets, including G-protein coupled receptors (GPCRs).
These application notes provide a comprehensive guide to the incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). The protocols and data presented herein are intended to assist researchers in the efficient and successful synthesis of peptides containing this unique structural motif.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its proper handling and use in peptide synthesis.
| Property | Value | Reference |
| Synonyms | 1-Boc-piperidine-4-carboxylic acid, Boc-isonipecotic acid | |
| CAS Number | 84358-13-4 | |
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Molecular Weight | 229.27 g/mol | |
| Appearance | Solid | |
| Purity (HPLC) | ≥99.0% | |
| Reaction Suitability | Boc solid-phase peptide synthesis |
Experimental Protocols
The following protocols outline the key steps for the successful incorporation of this compound into a peptide sequence using manual or automated Boc-SPPS.
Resin Selection and Preparation
The choice of resin is critical for the successful synthesis of the target peptide. For peptides with a C-terminal carboxylic acid, Merrifield or PAM resins are commonly used in Boc-SPPS. For C-terminal amides, MBHA or BHA resins are the standards.[1]
Protocol 1: Resin Swelling
-
Place the desired amount of resin (typically with a substitution of 0.5-1.0 mmol/g) in a reaction vessel.
-
Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DCM from the reaction vessel.
Boc Deprotection
The acid-labile Boc protecting group is removed from the N-terminus of the growing peptide chain in each cycle of the synthesis.
Protocol 2: N-terminal Boc Deprotection
-
To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v). A pre-wash of 5 minutes is recommended.[1]
-
Agitate the resin for an additional 20-30 minutes to ensure complete removal of the Boc group.
-
Drain the TFA/DCM solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Wash the resin with isopropanol (IPA) (2 times) to help shrink the resin and remove trapped acid.[1]
-
Wash the resin again with DCM (3-5 times).
Neutralization
Following deprotection, the N-terminal amine is present as a trifluoroacetate salt and must be neutralized to the free amine before the next coupling step.
Protocol 3: Neutralization
-
Add a 10% solution of diisopropylethylamine (DIEA) in DCM (v/v) to the resin.
-
Agitate for 5-10 minutes.
-
Repeat the neutralization step one more time.
-
Drain the neutralization solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
Alternatively, in situ neutralization protocols can be employed, where the neutralization and coupling steps are performed concurrently.[2]
Coupling of this compound
The coupling of this compound, a sterically hindered secondary amino acid, requires robust activation methods to ensure high coupling efficiency.
Protocol 4: this compound Coupling
-
In a separate vessel, pre-activate this compound (2-4 equivalents relative to the resin substitution) with a suitable coupling reagent and additive. Recommended coupling reagents include HBTU, HATU, or BOP in the presence of an additive like HOBt.
-
Dissolve this compound, the coupling reagent (e.g., HBTU, 1.95 equivalents), and HOBt (2 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (3 equivalents) to the activation mixture and allow it to react for 10-15 minutes at room temperature.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. Due to the sterically hindered nature of this compound, longer coupling times may be necessary compared to standard proteinogenic amino acids.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the absence of free primary amines and a successful coupling.
-
If the coupling is incomplete (positive Kaiser test), a second coupling can be performed by repeating steps 4-6.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
Protocol 5: HF Cleavage
Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail to the resin. A common scavenger is anisole.
-
Cool the apparatus to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
While specific quantitative data for the coupling efficiency of this compound is not extensively reported in the literature, Table 2 provides a general overview of expected coupling efficiencies and recommended conditions for sterically hindered amino acids in Boc-SPPS. It is important to note that coupling efficiencies can be sequence-dependent and may decrease with increasing peptide length.[3] On-line monitoring is recommended to ensure complete reactions.[3]
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time (min) | Expected Coupling Efficiency | Notes |
| HBTU/HOBt/DIEA | 1:0.95:1.5 | 60 - 240 | >99% | A standard and effective method for most couplings. |
| HATU/HOAt/DIEA | 1:0.95:1.5 | 60 - 180 | >99.5% | Generally more reactive than HBTU, particularly for hindered couplings. |
| BOP/HOBt/DIEA | 1:1:2 | 60 - 240 | >99% | A phosphonium-based reagent with high reactivity. |
| DCC/HOBt | 1:1:0 | 120 - 360 | >98% | A classic carbodiimide-based method; can lead to the formation of a dicyclohexylurea (DCU) byproduct. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | - Insufficient activation time or reagent equivalents.- Steric hindrance of this compound. | - Increase the coupling time.- Perform a double coupling.- Use a more powerful coupling reagent such as HATU. |
| Low Peptide Yield | - Incomplete deprotection or coupling at various steps.- Loss of peptide during washes. | - Optimize deprotection and coupling times.- Ensure all reagents are fresh and of high quality.- Minimize the number of washes where possible without compromising purity. |
| Presence of Deletion Sequences | - Incomplete coupling followed by capping of unreacted amines in the next cycle. | - Ensure complete coupling at each step using monitoring tests (e.g., Kaiser test).- If incomplete coupling is a persistent issue, consider using a capping step (e.g., with acetic anhydride) after coupling. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a single cycle of this compound incorporation during solid-phase peptide synthesis.
Caption: A single cycle of this compound incorporation in SPPS.
Application Logic: Rationale for Incorporating this compound
The decision to incorporate this compound into a peptide sequence is often driven by the desire to modulate its biological activity by introducing conformational constraints. The diagram below illustrates the logical relationship between this structural modification and its potential impact on G-protein coupled receptor (GPCR) ligand design.
Caption: Rationale for using this compound in GPCR ligand design.
Conclusion
The incorporation of this compound into peptide sequences offers a valuable strategy for the development of novel peptide-based therapeutics with enhanced properties. The protocols outlined in these application notes provide a robust framework for the successful synthesis of peptides containing this unique amino acid. Careful optimization of coupling conditions and diligent monitoring of reaction completion are key to achieving high yields and purity. The conformational constraints imposed by the isonipecotic acid moiety can lead to peptides with improved biological activity, making this compound a powerful tool in the arsenal of the peptide chemist.
References
Application Notes and Protocols for the Incorporation of Boc-Protected Iodinated Aromatic Amino Acids in the Synthesis of GLP-1 Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) analogues are a cornerstone in the treatment of type 2 diabetes and obesity. Their therapeutic efficacy is often enhanced by the incorporation of non-proteinogenic amino acids, which can improve stability, potency, and pharmacokinetic profiles.[1][2] This document provides detailed application notes and protocols for the incorporation of Boc-protected iodinated aromatic amino acids, such as Boc-4-iodophenylalanine (Boc-p-I-Phe-OH), into GLP-1 analogues using Solid Phase Peptide Synthesis (SPPS). While direct literature on Boc-Iodonaphthylalanine-OH (Boc-Inp-OH) in GLP-1 synthesis is not available, the principles and protocols outlined here for a representative iodinated amino acid are broadly applicable.
The introduction of an iodinated aromatic amino acid can serve several strategic purposes in drug development:
-
Radiolabeling: The iodine atom provides a site for the introduction of radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), creating radiotracers for imaging, biodistribution studies, and targeted radionuclide therapy.[3]
-
Pharmacokinetic Modulation: The bulky, hydrophobic nature of the iodinated aromatic ring can influence peptide conformation and binding to serum proteins like albumin, potentially extending the in vivo half-life.
-
Synthetic Handle: The iodine atom can act as a versatile handle for post-synthetic modifications through cross-coupling reactions, allowing for the attachment of various functional groups.[4][5]
This guide focuses on the Boc/Bzl protection strategy for SPPS, a robust method for peptide synthesis.[2][6][7]
Physicochemical Properties and Data
The successful incorporation of any non-proteinogenic amino acid requires a thorough understanding of its properties and the resulting peptide's characteristics. The following tables summarize key data points relevant to the synthesis and application of GLP-1 analogues containing an iodinated aromatic amino acid.
Table 1: Physicochemical Properties of a Representative Boc-Protected Iodinated Amino Acid
| Property | Value |
| Compound Name | N-tert-butyloxycarbonyl-4-iodo-L-phenylalanine |
| Abbreviation | Boc-L-p-I-Phe-OH |
| Molecular Formula | C₁₄H₁₈INO₄ |
| Molecular Weight | 407.20 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |
Table 2: Representative Yield and Purity Data for GLP-1 Analogue Synthesis
| Synthesis Stage | Parameter | Representative Value | Notes |
| Resin Loading | Substitution Level | 0.5 - 1.0 mmol/g | Varies with resin type (e.g., Merrifield, PAM).[7] |
| Peptide Elongation | Average Coupling Yield | >99% per step | Monitored by Kaiser test or other methods. |
| Cleavage from Resin | Crude Peptide Yield | 50 - 70% | Based on initial resin loading.[8] |
| Purification | Final Purity | >95% | Achieved via preparative RP-HPLC.[9] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a GLP-1 analogue incorporating a Boc-protected iodinated aromatic amino acid using a manual or automated Boc-SPPS workflow.
Protocol 1: Boc-SPPS Cycle for Amino Acid Coupling
This protocol outlines the iterative steps for elongating the peptide chain on the solid support.
Materials:
-
Pre-loaded resin (e.g., PAM-resin loaded with the C-terminal amino acid)
-
Boc-protected amino acids (including Boc-p-I-Phe-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Scavengers (e.g., dithiothreitol, DTE, if Met or Trp are present)[6]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DMF (2x).
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes. Repeat this step twice.[2]
-
Wash the resin with DMF (5x) to remove excess base.
-
-
Amino Acid Coupling:
-
Dissolve the next Boc-amino acid (3-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).[11]
-
If the reaction is incomplete, repeat the coupling step.
-
Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the GLP-1 analogue sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
-
Glacial acetic acid
Procedure:
-
Resin Preparation: Dry the fully synthesized peptide-resin under vacuum for several hours.
-
Cleavage Reaction Setup:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., 10% anisole) to the reaction vessel to protect sensitive residues from reactive cations generated during cleavage.
-
-
HF Cleavage:
-
Cool the reaction vessel to 0°C.
-
Carefully distill anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the remaining resin-peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Triturate the residue with additional cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in a suitable solvent, such as 10% aqueous acetic acid.
-
Lyophilize the solution to obtain the crude peptide as a fluffy powder.
-
Protocol 3: Purification by RP-HPLC
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Chromatography:
-
Inject the dissolved peptide onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 10% to 60% over 60 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified GLP-1 analogue.
-
Visualizations
GLP-1 Signaling Pathway
References
- 1. US8383770B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. Advances in GLP-1 receptor targeting radiolabeled agent development and prospective of theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thiophenylalanine-containing peptides via Cu(I)-mediated cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH) is a conformationally constrained proline analogue that serves as a valuable building block in medicinal chemistry and peptide science. Its rigid indoline scaffold can impart unique structural features to peptides and small molecules, influencing their biological activity, metabolic stability, and pharmacokinetic properties. However, the coupling of this compound presents challenges due to its sterically hindered secondary amine and reduced nucleophilicity, which can lead to low coupling efficiencies and side reactions.
These application notes provide a comprehensive overview of the reaction mechanism of this compound with common coupling reagents, detailed experimental protocols, and strategies to overcome potential challenges, ensuring successful and efficient amide bond formation.
Reaction Mechanism with Common Coupling Reagents
The fundamental principle behind the coupling of this compound involves the activation of its carboxylic acid group to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly with a sterically hindered amino acid like this compound.
Uronium/Aminium Salt Reagents (HATU, HBTU)
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate) are highly effective for coupling sterically hindered amino acids. The generally accepted mechanism involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylate of this compound, formed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.
-
Formation of the Active Ester: This unstable intermediate rapidly reacts with the HOAt (1-hydroxy-7-azabenzotriazole) anion, also generated from HATU, to form a more stable OAt-active ester. This active ester is then readily attacked by the amine nucleophile to form the desired amide bond, releasing tetramethylurea as a byproduct.
Caption: General mechanism of HATU-mediated coupling.
Carbodiimide Reagents (EDC, DCC) with Additives
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) are widely used for their cost-effectiveness. However, for sterically hindered couplings, they are almost always used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
-
Formation of O-Acylisourea Intermediate: The carboxylic acid of this compound reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.
-
Formation of a More Stable Active Ester: This intermediate is prone to side reactions, including rearrangement to an unreactive N-acylurea. Additives like HOBt or NHS react with the O-acylisourea intermediate to form a more stable and less reactive active ester.
-
Amide Bond Formation: The active ester then reacts with the amine to form the desired amide bond, with the carbodiimide being converted to a soluble urea byproduct (in the case of EDC) or an insoluble one (in the case of DCC).
Caption: General mechanism of EDC/HOBt-mediated coupling.
Potential Side Reactions and Mitigation Strategies
The coupling of this compound is susceptible to several side reactions, primarily due to its structure.
Diketopiperazine (DKP) Formation
This is a major side reaction, especially when this compound is the second amino acid in a peptide sequence on a solid support. The deprotected N-terminal amine of the indoline can intramolecularly attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide (diketopiperazine) and truncation of the peptide chain.[1][2][3]
Mitigation Strategies:
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of this resin can suppress DKP formation.[4]
-
Coupling of a Dipeptide: Synthesizing the first two amino acids as a dipeptide in solution and then coupling it to the resin bypasses the vulnerable stage for DKP formation.[4]
-
Use of Boc Chemistry for the First Two Residues: In an Fmoc-based solid-phase peptide synthesis (SPPS), using Boc-protected amino acids for the first two residues can prevent DKP formation as the Boc group is stable under the basic conditions used for Fmoc deprotection.[4]
-
Low Temperature: Performing the coupling and deprotection steps at reduced temperatures can minimize the rate of intramolecular cyclization.[4]
Racemization
While the Boc protecting group generally provides good protection against racemization, the risk is not entirely eliminated, especially with highly activating coupling reagents or prolonged reaction times.
Mitigation Strategies:
-
Use of Additives: Additives like HOBt and HOAt are effective racemization suppressants.[5]
-
Controlled Temperature: Performing the activation and coupling at 0°C can help minimize racemization.
-
Choice of Base: Using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA can sometimes reduce racemization.
N-Acylurea Formation
With carbodiimide reagents, the O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, which terminates the reaction.
Mitigation Strategies:
-
Use of Additives: HOBt or NHS rapidly trap the O-acylisourea intermediate to form a more stable active ester, preventing the rearrangement.
-
Low Temperature: Keeping the reaction temperature low (0°C) during activation minimizes this side reaction.[6]
Experimental Protocols
The following are generalized protocols for the coupling of this compound in both solution-phase and solid-phase synthesis. Note: These protocols may require optimization depending on the specific substrates and desired product.
Protocol 1: Solution-Phase Coupling using HATU
This protocol is suitable for coupling this compound to an amine in solution.
Materials:
-
This compound
-
Amine (with a free amino group)
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate solvents for extraction and chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.0-1.2 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for solution-phase coupling of this compound using HATU.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using EDC/HOBt
This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with N-terminally deprotected peptide
-
This compound
-
EDC (or DIC)
-
HOBt
-
DIPEA (for neutralization)
-
Anhydrous DMF
-
DCM
-
Piperidine (for Fmoc deprotection, if applicable) or TFA (for Boc deprotection)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
N-terminal Deprotection (if necessary):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (1 x 1 min, 1 x 20 min).
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Neutralization (for Boc-SPPS): Treat the resin with 10% DIPEA in DMF (2 x 2 min). Wash again with DMF (3x).
-
Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (2.0-3.0 eq), EDC (2.0-3.0 eq), and HOBt (2.0-3.0 eq) in anhydrous DMF.
-
Coupling Reaction: Add the coupling cocktail to the resin. Agitate the mixture at room temperature for 2-4 hours. For this sterically hindered amino acid, a double coupling (repeating steps 5 and 6) may be necessary.
-
Monitoring: Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines) to monitor the completion of the coupling. A negative test indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and finally with DMF (3x) to prepare for the next cycle.
Caption: Workflow for SPPS coupling of this compound using EDC/HOBt.
Data Presentation
Due to the limited availability of direct comparative data for this compound coupling in the literature, the following table provides representative data for the coupling of sterically hindered N-Boc-cyclic amino acids, which can serve as a guideline for optimizing reactions with this compound. Actual yields and purities will be sequence and substrate-dependent.
| Coupling Reagent | Additive | Base | Typical Reaction Time | Typical Yield (%) | Crude Purity (%) | Key Considerations |
| HATU | - | DIPEA | 1-4 h | >90 | 85-95 | Highly efficient for hindered couplings, low racemization. Higher cost. |
| HBTU | - | DIPEA | 2-6 h | 85-95 | 80-90 | Good balance of reactivity and cost. |
| EDC | HOBt | DIPEA/NMM | 4-12 h | 70-90 | 70-85 | Cost-effective, water-soluble byproducts. May require longer reaction times or double coupling. |
| DCC | HOBt | - | 4-12 h | 70-90 | 70-85 | Inexpensive, but the DCU byproduct is insoluble and requires filtration. |
| PyBOP | - | DIPEA | 1-3 h | >90 | 85-95 | Very efficient, but byproducts can be difficult to remove in solution phase. |
Note: Yields and purities are estimates based on couplings of similar sterically hindered amino acids and may vary significantly for this compound.[7][8]
Conclusion
The successful incorporation of this compound into peptides and other molecules requires careful consideration of the coupling methodology. Uronium/aminium salt reagents like HATU are generally preferred for their high efficiency with sterically hindered amino acids. Carbodiimide-based methods with additives like HOBt offer a cost-effective alternative, though they may require more optimization. The primary side reaction to consider is diketopiperazine formation, which can be mitigated through strategic choices of resin, protecting groups, and reaction conditions. The protocols and data presented here provide a solid foundation for researchers to develop robust and efficient synthetic routes utilizing the unique structural properties of this compound.
References
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Monitoring Boc-Inp-OH Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-isonipecotic acid (Boc-Inp-OH) is a valuable building block in medicinal chemistry and peptide synthesis. As a cyclic amino acid derivative, its incorporation into peptide chains can impart unique conformational constraints, leading to enhanced metabolic stability and receptor affinity. Accurate monitoring of reactions involving this compound, such as peptide coupling and Boc-deprotection, is critical for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.
These application notes provide detailed protocols for monitoring this compound reactions using four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).
Application Note 1: Monitoring Peptide Coupling Reactions of this compound
This protocol describes the monitoring of a peptide coupling reaction between this compound and a model amino acid ester, Glycine methyl ester (H-Gly-OMe), using EDC/HOBt as coupling agents.
Experimental Protocol: Peptide Coupling
-
Reagent Preparation :
-
Dissolve this compound (1.0 eq), HOBt (1.1 eq), and H-Gly-OMe.HCl (1.0 eq) in anhydrous DMF.
-
Add Diisopropylethylamine (DIPEA) (1.0 eq) to neutralize the hydrochloride salt.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Initiation :
-
Add EDC.HCl (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
-
Reaction Monitoring :
-
At regular time intervals (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a small amount of water.
-
Dilute the quenched aliquot with the appropriate solvent for each analytical technique as described below.
-
-
Data Analysis :
-
Analyze the samples to determine the consumption of starting materials (this compound) and the formation of the product (Boc-Inp-Gly-OMe).
-
Analytical Techniques and Data
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the progress of the reaction by separating the reactants and products based on their polarity.
-
Protocol :
-
Dilute the reaction aliquot with a 50:50 mixture of acetonitrile and water.
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at 210 nm.
-
-
Data Summary :
Compound Retention Time (min) This compound 8.5 | Boc-Inp-Gly-OMe | 10.2 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides confirmation of the product's identity through its mass-to-charge ratio.
-
Protocol :
-
Use the same HPLC method as described above.
-
Interface the HPLC system with a mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Scan for the expected m/z values.
-
-
Data Summary :
Compound Molecular Weight Expected [M+H]⁺ This compound 229.27 230.3 | Boc-Inp-Gly-OMe | 300.35 | 301.4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR can be used to monitor the disappearance of the carboxylic acid proton of this compound and the appearance of the amide proton in the product.
-
Protocol :
-
Take an aliquot of the reaction, evaporate the solvent, and redissolve in an appropriate deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
-
Data Summary :
Compound Key Proton Signal Chemical Shift (ppm) This compound -COOH ~12.0 (broad) | Boc-Inp-Gly-OMe | -CONH- | ~8.2 |
Thin-Layer Chromatography (TLC)
TLC offers a rapid and simple method for qualitative monitoring of the reaction progress.
-
Protocol :
-
Spot a small amount of the reaction mixture onto a silica gel TLC plate.
-
Elute the plate with a suitable solvent system.
-
Visualize the spots under UV light (if applicable) or by staining with an appropriate reagent (e.g., ninhydrin for the free amine, or a potassium permanganate stain).
-
-
Data Summary :
Compound Rf Value (Ethyl Acetate/Hexane 1:1) This compound 0.3 | Boc-Inp-Gly-OMe | 0.5 |
Application Note 2: Monitoring Boc Deprotection of this compound
This protocol outlines the monitoring of the removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA).
Experimental Protocol: Boc Deprotection
-
Reagent Preparation :
-
Dissolve this compound in Dichloromethane (DCM).
-
Prepare a solution of 50% TFA in DCM.
-
-
Reaction Initiation :
-
Add the TFA/DCM solution to the this compound solution at room temperature.
-
-
Reaction Monitoring :
-
At specified time points (e.g., 0, 15, 30, and 60 minutes), take an aliquot from the reaction.
-
Quench the aliquot by adding a base (e.g., DIPEA) or by immediate dilution for analysis.
-
-
Data Analysis :
-
Analyze the samples for the disappearance of the starting material and the appearance of the deprotected product (H-Inp-OH).
-
Analytical Techniques and Data
High-Performance Liquid Chromatography (HPLC)
-
Protocol :
-
Dilute the reaction aliquot with a 50:50 mixture of acetonitrile and water.
-
Inject onto a C18 reverse-phase column.
-
Elute with a gradient of acetonitrile in water (with 0.1% TFA).
-
Monitor at 210 nm.
-
-
Data Summary :
Compound Retention Time (min) This compound 8.5 | H-Inp-OH | 3.2 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Protocol :
-
Follow the HPLC protocol above, with the mass spectrometer in ESI+ mode.
-
-
Data Summary :
Compound Molecular Weight Expected [M+H]⁺ This compound 229.27 230.3 | H-Inp-OH | 129.16 | 130.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is highly effective for monitoring the disappearance of the Boc group's characteristic signal.
-
Protocol :
-
Evaporate the solvent from a reaction aliquot and redissolve in a suitable deuterated solvent (e.g., D₂O with a pH adjustment).
-
Acquire a ¹H NMR spectrum.
-
-
Data Summary :
Compound Key Proton Signal Chemical Shift (ppm) This compound -C(CH₃)₃ ~1.4 | H-Inp-OH | Signal Absent | N/A |
Thin-Layer Chromatography (TLC)
-
Protocol :
-
Spot the reaction mixture on a silica gel TLC plate.
-
Elute with a polar solvent system.
-
Visualize with a ninhydrin stain, which will react with the newly formed primary amine of H-Inp-OH.
-
-
Data Summary :
Compound Rf Value (DCM/Methanol 9:1) Ninhydrin Stain This compound 0.6 Negative | H-Inp-OH | 0.1 | Positive (Purple) |
Visualizations
Troubleshooting & Optimization
Troubleshooting Boc Deprotection: A Technical Support Guide
This guide provides solutions to common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of amines. It is designed for researchers, scientists, and drug development professionals to navigate challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Boc deprotection?
The Boc group is an acid-labile protecting group. The deprotection mechanism involves acid-catalyzed hydrolysis of the carbamate. The process begins with the protonation of the carbamate, which leads to the cleavage of the C-O bond, forming a stable tert-butyl cation and a carbamic acid. The carbamic acid is unstable and readily decomposes into the free amine and carbon dioxide. The tert-butyl cation can be trapped by a scavenger or eliminate a proton to form isobutylene.[1][2][3]
Q2: My Boc deprotection is incomplete, with starting material still present. What are the possible causes and solutions?
Incomplete deprotection is a frequent issue. Several factors can contribute to this problem:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is dependent on acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[4] For instance, the rate of Boc cleavage has a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[5]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group, especially for sterically hindered substrates.[4][5]
-
Steric Hindrance: The bulky nature of the substrate, such as in the case of certain amino acids or polyethylene glycol (PEG) linkers, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[4][5]
-
Solvent Issues: The choice of solvent is critical to ensure that both the substrate and the acid are fully solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[4]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin can prevent the acid from efficiently accessing all the peptide chains, leading to incomplete deprotection.[5] Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in DCM, potentially resulting in lower purity peptides.[5]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing it to 50%.[4]
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or NMR) and extend the reaction time as needed.[4]
-
Consider a Stronger Acid System: If increasing concentration and time is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane may be necessary.[4]
-
Optimize Solvent: Ensure the chosen solvent provides good solubility for your substrate.
-
Elevate Temperature: Gentle heating can sometimes accelerate the reaction, but this should be done cautiously to avoid potential side reactions.[6]
Troubleshooting Workflow for Incomplete Deprotection
Caption: A flowchart illustrating the step-by-step troubleshooting process for incomplete Boc deprotection.
Q3: I am observing side products after deprotection. What could be the cause?
The most common side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation (tBu⁺) generated during the cleavage.[7]
-
t-Butylation: The electrophilic t-butyl cation can be attacked by nucleophilic residues, particularly tryptophan, methionine, and cysteine, leading to undesired side products.[6][7] Electron-rich aromatic rings are also susceptible to this side reaction.[7]
-
Trifluoroacetylation: When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group, forming a stable amide byproduct.[2]
-
Degradation of Acid-Sensitive Groups: Harsh acidic conditions can lead to the cleavage of other acid-labile protecting groups or degradation of sensitive functionalities within the molecule, such as glycosidic bonds.[2]
Solutions to Minimize Side Reactions:
-
Use of Scavengers: To prevent t-butylation, scavengers are added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and thioanisole.[4][8] A commonly used mixture is TFA/TIS/water (95:2.5:2.5).[4]
-
Milder Deprotection Conditions: For substrates sensitive to strong acids, consider using milder deprotection methods.[4] These can include:
-
Lewis Acid Catalysis: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effect Boc deprotection under milder conditions.[4][9]
-
Oxalyl Chloride in Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[10][11][12]
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can lead to thermal cleavage of the protecting group. However, this often requires high temperatures (120-240 °C), which may not be suitable for all substrates.[8][13]
-
Aqueous Conditions: In some cases, refluxing in water can be a simple and green method for Boc deprotection.[14][15][16]
-
Boc Deprotection and Side Reaction Pathway
Caption: A diagram illustrating the Boc deprotection pathway and the competing side reaction of t-butylation.
Q4: How should I work up the reaction and isolate my deprotected product?
The work-up procedure depends on the properties of your product and the reagents used.
-
Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.[4]
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the salt.[4][17] This should be done carefully to avoid hydrolysis of any base-labile groups.[4]
-
Precipitation: The deprotected product, often as an ammonium salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[4]
Q5: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will typically have a lower Rf value.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[4]
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50%[4] | Dichloromethane (DCM) | 0 - Room Temp | 30 min - 2 h[8] |
| Hydrochloric Acid (HCl) | 4M[8] | 1,4-Dioxane | 0 - Room Temp | 30 min - 2 h[8] |
| Hydrochloric Acid (HCl) | 1M[8] | Ethyl Acetate | Room Temp | Varies |
| Phosphoric Acid | Dilute Aqueous[8] | - | Varies | Varies |
Table 2: Milder and Alternative Deprotection Methods
| Reagent/Method | Conditions | Solvent | Temperature (°C) |
| Zinc Bromide (ZnBr₂) | 2-3 equivalents[14] | Dichloromethane (DCM) | Room Temp |
| Oxalyl Chloride | 3 equivalents[10] | Methanol | Room Temp |
| Thermal Deprotection | Catalyst-free[8] | Various (e.g., TFE, Dioxane/Water) | 120-240[8][13] |
| Water | Catalyst-free, reflux[14] | Water | 100[14] |
Detailed Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM [8]
-
Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Preparation of Deprotection Cocktail: Prepare a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM. If the substrate contains sensitive residues (e.g., Trp, Met, Cys), add a scavenger such as 2.5% triethylsilane and 2.5% water.
-
Reaction: Add the deprotection cocktail to the substrate solution at room temperature.
-
Monitoring: Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The crude product is often obtained as the TFA salt.
Protocol 2: Boc Deprotection with HCl in Dioxane [8]
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent (e.g., methanol, DCM) if necessary.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.
-
Neutralization (Optional): If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol [6][10]
-
Dissolution: In a dry round-bottom flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.
-
Reagent Addition: Carefully add oxalyl chloride (3 equivalents) to the solution at room temperature. An immediate temperature increase may be observed.
-
Reaction: Continue stirring at room temperature for 1-4 hours, depending on the substrate.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the solvent in vacuo to obtain the deprotected product, typically as its hydrochloride salt.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mcours.net [mcours.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Preventing Racemization during Boc-Inp-OH Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent racemization during the coupling of N-Boc-L-p-iodophenylalanine (Boc-Inp-OH), ensuring the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure enantiomer (in this case, the L-form of this compound) is converted into a mixture of both L- and D-enantiomers during a chemical reaction.[1] In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid into the peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways through which racemization can occur during the activation and coupling of N-protected amino acids:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the Boc-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral alpha-carbon of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. The subsequent attack by the amine component on the achiral oxazolone ring can produce both the desired L-peptide and the undesired D-diastereomer.[1]
-
Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either side, resulting in racemization. This pathway is generally less common but can be significant under strongly basic conditions.[1]
Q3: How does the Boc protecting group influence racemization?
A3: Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) are known to suppress racemization compared to acyl-type protecting groups. This is because the lone pair of electrons on the urethane nitrogen is less available for intramolecular attack on the activated carboxyl group, thus reducing the rate of oxazolone formation.[2] However, racemization can still occur, especially under suboptimal coupling conditions.
Troubleshooting Guide: High Levels of D-Isomer Detected
This guide provides a step-by-step approach to troubleshoot and mitigate the issue of high D-isomer formation during this compound coupling.
Step 1: Evaluate Your Coupling Reagent and Additive
The choice of coupling reagent and the use of racemization-suppressing additives are critical.
-
Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization. It is essential to use them in combination with a nucleophilic additive.[3]
-
Recommendation: Always add an equimolar amount of an additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives react with the highly reactive O-acylisourea intermediate to form an active ester that is less prone to racemization.[2][4] HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[5]
-
-
Onium Salts (e.g., HBTU, HATU, HCTU, PyBOP): These reagents are generally considered "low-racemization" as they form active esters in situ.[3]
-
Recommendation: For particularly challenging couplings, consider using HATU or COMU, which are known for their high efficiency and low racemization potential.[1]
-
Step 2: Assess the Base Used in the Reaction
The choice and amount of base can significantly impact the extent of racemization.
-
Base Strength and Steric Hindrance: Stronger and less sterically hindered bases can more readily abstract the alpha-proton, leading to increased racemization.[5]
Step 3: Optimize Reaction Conditions
Factors such as temperature, solvent, and reaction time play a crucial role.
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[1]
-
Solvent: The polarity of the solvent can influence the rate of racemization.
-
Recommendation: While DMF is a common solvent for peptide synthesis, for problematic couplings, consider less polar solvents like dichloromethane (DCM) if solubility permits.[6]
-
-
Pre-activation Time: Prolonged activation of the carboxylic acid before the addition of the amine component increases the opportunity for racemization.
Data Presentation: Racemization of Amino Acids with Various Coupling Reagents
| Coupling Reagent Combination | Fmoc-L-His(Trt)-OH (% Racemization) | Fmoc-L-Cys(Trt)-OH (% Racemization) | Fmoc-L-Ser(tBu)-OH (% Racemization) |
| HATU/NMM | 14.2 | 1.8 | 0.9 |
| HBTU/NMM | 10.2 | 1.1 | 0.1 |
| PyBOP/NMM | 10.1 | 1.3 | 0.1 |
| TBTU/NMM | 9.9 | 1.2 | 0.1 |
| DIC/Oxyma | 1.7 | 0.0 | 0.0 |
| DIC/HOBt | 1.7 | 0.3 | 0.0 |
Data adapted from a study on Fmoc-protected amino acids, demonstrating the relative impact of coupling reagents on racemization.[4]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU/DIPEA
This protocol is recommended for efficient coupling with minimal racemization.
-
Dissolve this compound (1.0 eq.) and the amine component (1.0-1.2 eq.) in anhydrous DMF (to a concentration of 0.1 M).
-
In a separate vial, dissolve HATU (1.1 eq.) in anhydrous DMF.
-
Add the HATU solution to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq.) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous work-up.
Protocol 2: Minimal Racemization Coupling using DIC/Oxyma
This protocol is particularly useful when aiming for the lowest possible racemization levels.
-
In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq.) and Oxyma (1.1 eq.) in anhydrous DCM or DMF (to a concentration of 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq.) to the solution and stir for 5 minutes at 0 °C for pre-activation.
-
Add the amine component (1.0-1.2 eq.) to the reaction mixture. If the amine is a salt (e.g., HCl salt), add a stoichiometric amount of a weak base like NMM (1.0 eq.). If the free amine is used, no additional base is required.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Boc Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize yield and purity in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in Boc-SPPS? Low peptide yield in Boc-SPPS can be attributed to several common factors. These include incomplete removal of the N-terminal Boc protecting group (incomplete deprotection), which leads to truncated peptide sequences.[1] Another major cause is poor coupling efficiency, where the incoming amino acid fails to completely react with the growing peptide chain, resulting in deletion sequences.[1][2] Peptide aggregation on the solid support can also physically block reactive sites, hindering both deprotection and coupling steps.[2] Finally, premature cleavage of the peptide from the resin support, especially with acid-labile linkers, can occur during the repetitive acid treatments required for Boc removal.[1][3]
Q2: What are the advantages of the Boc-SPPS strategy compared to Fmoc-SPPS? While Fmoc chemistry is more common due to its milder conditions, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy remains a robust and indispensable technique for specific applications.[4] It is particularly reliable for the synthesis of long or "difficult" peptides that are prone to aggregation.[5][6][7] The strong acid conditions used in Boc-SPPS, such as treatment with trifluoroacetic acid (TFA), can help to disrupt secondary structures and improve reaction efficiency.[4]
Q3: How can I monitor the completion of the coupling reaction? Monitoring coupling reactions is critical for a successful synthesis.[8] The most common qualitative method is the Kaiser test, which uses ninhydrin to detect free primary amines.[8] A positive result (intense blue color) indicates an incomplete coupling reaction, while a negative result (yellow beads) suggests completion.[8] It is important to note that the Kaiser test gives a different result for secondary amines like proline (red-brown color) and does not work for N-methylated amino acids.[8] For these cases, alternative methods like the chloranil test or the isatin test are recommended.[8]
Q4: What is the purpose of scavengers in the final cleavage step? During the final cleavage with strong acids like anhydrous hydrogen fluoride (HF), the benzyl-based side-chain protecting groups are removed.[5] This process generates highly reactive benzyl carbocations.[5] If not neutralized, these carbocations can re-attach to nucleophilic amino acid side chains, particularly those of Tryptophan (Trp), Cysteine (Cys), and Methionine (Met), leading to unwanted, modified side products.[9] Scavengers are nucleophilic compounds, such as anisole, p-cresol, or thioanisole, that are added to the cleavage cocktail to trap these reactive carbocations and prevent side reactions.[5]
Troubleshooting Guide
Problem 1: Low Peptide Yield or Purity
Issue: Analysis by Mass Spectrometry shows a complex mixture of products or low intensity for the target peptide.
-
Possible Cause 1: Incomplete Deprotection
-
Evidence: Presence of deletion sequences, specifically the absence of one or more amino acids in the final product.
-
Explanation: The N-terminal Boc group was not completely removed in one or more cycles, preventing the subsequent amino acid from being coupled. This is common with sterically hindered residues or when the peptide chain begins to aggregate. For example, the Boc group on His(pi-Bom) has been shown to be particularly resistant to standard deprotection conditions.[10]
-
Solution:
-
Extend Deprotection Time: Increase the TFA treatment time from the standard 20-25 minutes to 30 minutes or longer.[3][10]
-
Increase TFA Concentration: If using a diluted TFA solution, switch to 50% TFA in Dichloromethane (DCM) or even neat TFA for difficult sequences.[2][3]
-
Ensure Proper Mixing: Agitate the resin sufficiently during deprotection to ensure all beads are exposed to the reagent.
-
-
-
Possible Cause 2: Incomplete Coupling
-
Evidence: Presence of deletion sequences confirmed by mass spectrometry and a positive Kaiser test after the coupling step.
-
Explanation: The coupling reaction did not go to completion. This is a primary contributor to low yield and is often caused by steric hindrance from bulky amino acids or peptide aggregation on the resin.[2]
-
Solution:
-
Double Couple: After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of activated amino acid before proceeding to the next deprotection.[2]
-
Use a Stronger Coupling Reagent: For hindered amino acids, switch from standard reagents like DCC to more potent aminium-based reagents like HBTU or HATU, which are often more effective.[2][4]
-
Increase Reagent Equivalents: Increase the equivalents of the Boc-amino acid and coupling reagent from 2-4 to 3-5 equivalents relative to the resin loading.[2][4]
-
Extend Coupling Time: Increase the reaction time from 1-2 hours to 2-4 hours or even longer for difficult couplings.[2][4]
-
-
-
Possible Cause 3: Peptide Aggregation
-
Evidence: Slow or incomplete coupling and deprotection, resin beads clumping together, poor swelling.
-
Explanation: Inter- or intra-chain hydrogen bonding causes the peptide to aggregate and precipitate on the solid support, making reactive sites inaccessible.[2] This is common for hydrophobic sequences.
-
Solution:
-
Change Solvent: Switch from DMF to solvents known to disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[8]
-
Lower Resin Loading: Use a resin with a lower substitution level (e.g., < 0.5 mmol/g) to increase the distance between peptide chains.[11]
-
In Situ Neutralization: Use a neutralization protocol that is performed concomitantly with coupling to minimize the time the peptide is in its neutral, aggregation-prone state.[3][9]
-
-
Problem 2: Side Reactions During Synthesis or Cleavage
Issue: Mass spectrometry reveals unexpected adducts or modifications to specific amino acids.
-
Possible Cause 1: Pyroglutamate Formation
-
Evidence: Mass loss of 17 Da at the N-terminus of a peptide that should begin with Glutamine (Gln) or Glutamic Acid (Glu).
-
Explanation: The N-terminal Gln or Glu residue can cyclize, especially during the acidic conditions of Boc removal or during in-situ neutralization protocols.[12]
-
Solution:
-
Use Pre-activated Esters: Couple the N-terminal Gln or Glu using a pre-activated ester to minimize side reactions.
-
Avoid Prolonged Base Exposure: If pyroglutamate formation is observed after neutralization, minimize the exposure time to the base (DIEA).
-
-
-
Possible Cause 2: Aspartimide Formation
-
Evidence: Presence of peptide isomers, often with poor HPLC peak shape. Mass spectrometry shows the correct mass but with different retention times.
-
Explanation: The side chain of an Aspartic Acid (Asp) residue can form a cyclic imide, particularly in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[3] This imide can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[13]
-
Solution:
-
Protect the Side Chain Differently: Use the β-cyclohexyl ester (Boc-Asp-OcHex) instead of the standard benzyl ester, as it significantly reduces aspartimide formation.[13]
-
In Situ Neutralization: Use coupling protocols where neutralization and coupling occur simultaneously to reduce the risk of this base-catalyzed side reaction.[3]
-
-
-
Possible Cause 3: Alkylation of Sensitive Residues
-
Evidence: Mass adducts corresponding to the addition of a tert-butyl group (+56 Da) or benzyl group (+90 Da) on Trp, Met, or Cys residues.
-
Explanation: Reactive cations generated during Boc deprotection (tert-butyl) or final HF cleavage (benzyl) can alkylate the nucleophilic side chains of sensitive amino acids if scavenging is insufficient.[4][9] The sulfur atom in methionine is particularly susceptible to S-alkylation by the tert-butyl cation.[14]
-
Solution:
-
Use Scavengers During Deprotection: When Trp, Met, or Cys are present, add 0.5% dithiothreitol (DTE) or a similar scavenger to the TFA/DCM deprotection solution to quench tert-butyl cations.[3][9]
-
Optimize Cleavage Cocktail: Ensure the final HF cleavage cocktail contains an adequate amount and type of scavenger for the specific peptide sequence (see Table 2).
-
-
Visualizations and Workflows
Diagram 1: The Boc-SPPS Cycle
Caption: The iterative workflow of a single amino acid addition cycle in Boc-SPPS.
Diagram 2: Troubleshooting Low Yield
Caption: A decision tree for systematically troubleshooting low yield in Boc-SPPS.
Data Presentation
Table 1: Common Coupling Reagents for Boc-SPPS
| Reagent | Full Name | Recommended Use | Notes |
| DCC | N,N'-Dicyclohexylcarbodiimide | Standard coupling | A classic reagent; its byproduct, dicyclohexylurea (DCU), is insoluble and can be difficult to remove completely.[4] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Standard and difficult couplings | Highly efficient aminium-based reagent that leads to minimal racemization.[2][4] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Sterically hindered couplings | Often more effective than HBTU for particularly difficult or aggregation-prone sequences.[2][4] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Alternative for difficult couplings | An effective phosphonium-based reagent.[2] |
Table 2: Recommended HF Cleavage Cocktails
Standard Reaction Conditions: 0°C for 1-2 hours with 9 mL HF and 1 mL total scavenger per gram of peptide-resin.[4][5]
| Residues Present in Peptide | Recommended Scavenger Cocktail (1 mL total) | Purpose of Scavengers |
| Standard (No sensitive residues) | Anisole (10% v/v) | General carbocation scavenger.[4] |
| Cysteine (Cys) | p-Cresol, Dimethyl Sulfide (DMS) | p-Cresol is a scavenger; DMS helps with the SN2 removal of certain protecting groups. |
| Methionine (Met) | Anisole, Thioanisole | Thioanisole helps prevent S-alkylation and oxidation.[15] |
| Tryptophan (Trp) | Anisole, 1,2-Ethanedithiol (EDT) | EDT is highly effective at scavenging cations to prevent modification of the indole side chain. |
| Arginine (Arg(Tos)) | Thioanisole, Anisole | Helps cleave the tosyl (Tos) protecting group. A longer reaction time may be needed.[3] |
| Multiple Sensitive Residues | "Reagent K": TFA/water/phenol/thioanisole/EDT | A robust, multi-purpose cocktail for complex peptides.[15] (Note: Reagent K is typically used with TFA cleavage but its components are relevant for HF). |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Amino Acid Coupling Cycle
This protocol describes the steps to add one amino acid to the growing peptide chain attached to the resin.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes in the reaction vessel.[4]
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin (10 mL per gram of resin).[3]
-
Perform a short pre-wash for 5 minutes, drain, and add fresh 50% TFA/DCM solution.[3]
-
Agitate the mixture for 20-25 minutes at room temperature.[3]
-
Note: If Cys, Met, or Trp are present, add 0.5% dithiothreitol (DTE) to the TFA solution as a scavenger.[3][9]
-
-
Washing after Deprotection:
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3x) and then Isopropyl Alcohol (IPA) (2x) to shrink the resin and help remove residual acid.[3] Finally, wash with DCM (3x).
-
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-amino acid (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF.[4]
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid and allow it to pre-activate for 2-5 minutes.[2][4]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[4]
-
-
Monitoring and Final Wash:
-
Take a small sample of resin beads to perform a Kaiser test to check for completion.[4]
-
If the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts.[4]
-
The resin is now ready for the next deprotection cycle.
-
Protocol 2: The Kaiser (Ninhydrin) Test
This test is used to detect free primary amines on the resin, indicating either complete deprotection or incomplete coupling.[1]
-
Reagents:
-
Procedure:
-
Withdraw a small sample of peptide-resin (a few beads) and place it in a small glass test tube.
-
Wash the beads with ethanol and then pyridine.
-
Add 2-3 drops of each of the three reagents (A, B, and C).
-
Heat the test tube at 100-120°C for 5 minutes.[8]
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Intense Blue Beads/Solution: Positive result. Free primary amines are present. This indicates incomplete coupling (if performed after a coupling step) or complete deprotection (if performed after a deprotection step).[8]
-
Yellow/Clear Beads and Solution: Negative result. No primary amines are present. This indicates the coupling reaction is complete.[8]
-
Red/Brown Color: Indicates the N-terminal residue is a secondary amine, such as Proline.[8]
-
Protocol 3: Standard HF Cleavage
WARNING: Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive and toxic substance that can cause severe burns and systemic toxicity. This procedure must be performed only by trained personnel in a specialized, HF-resistant apparatus (Teflon/Kel-F) inside a certified fume hood.[5]
-
Preparation:
-
HF Condensation:
-
Cleavage Reaction:
-
HF Evaporation:
-
Peptide Precipitation and Workup:
-
Once all HF has been removed, carefully disassemble the apparatus.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.[4][5]
-
Filter the mixture and wash the peptide pellet several more times with cold ether.[5]
-
Dry the crude peptide pellet under vacuum.[4]
-
-
Purification:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Boc-Inp-OH Stability and Degradation
Welcome to the technical support center for Boc-Inp-OH (N-tert-Butoxycarbonyl-isonipecotic acid). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and questions regarding the degradation of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound powder should be kept in a tightly sealed container at -20°C for up to three years or at 4°C for up to two years.[1] When in solvent, it is recommended to store aliquots at -80°C for up to two years or -20°C for up to one year to avoid repeated freeze-thaw cycles.[1]
Q2: What are the primary stability concerns with this compound?
A2: The primary stability concern for this compound is its susceptibility to acidic conditions, which can lead to the cleavage of the Boc (tert-Butoxycarbonyl) protecting group. It is generally stable under neutral and basic conditions. High temperatures can also promote degradation.
Q3: What are the main degradation products of this compound?
A3: The principal degradation product upon cleavage of the Boc group is isonipecotic acid (piperidine-4-carboxylic acid). The other byproducts are derived from the resulting tert-butyl cation, which can include isobutylene and tert-butanol. Under fire conditions, hazardous decomposition products include carbon oxides and nitrogen oxides.
Q4: Can I use this compound in aqueous solutions?
A4: Yes, but the pH of the solution is critical. This compound is relatively stable in neutral or slightly basic aqueous solutions. However, acidic aqueous conditions will lead to the hydrolysis of the Boc group.
Q5: Are there any known impurities in commercially available this compound?
A5: Commercial this compound is typically supplied at high purity (≥99.0% by HPLC).[2][3] Potential impurities could arise from the synthesis process, such as residual starting materials or byproducts. It is always recommended to check the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of the Boc protecting group during reaction. | The reaction conditions are too acidic. | Buffer the reaction mixture to maintain a neutral or slightly basic pH. If acidic conditions are required for a subsequent step, consider deprotection as a separate, controlled reaction. |
| The reaction temperature is too high. | Perform the reaction at a lower temperature. Thermal deprotection of Boc groups can occur, especially at elevated temperatures. | |
| Presence of unexpected peaks in HPLC analysis after storage in solution. | The solvent has become acidic over time. | Prepare fresh solutions of this compound before use. If storing solutions, use aprotic, anhydrous solvents and store at low temperatures. |
| Degradation due to repeated freeze-thaw cycles. | Aliquot solutions upon preparation to minimize the number of freeze-thaw cycles. | |
| Poor solubility of this compound in a reaction solvent. | Inappropriate solvent choice. | This compound is a solid that is soluble in many organic solvents. For aqueous solutions, the use of a co-solvent like DMSO may be necessary. |
| Broad or unexpected signals in NMR spectrum. | Presence of degradation products or impurities. | Purify the this compound sample if necessary. Compare the spectrum with a reference spectrum of pure this compound and its potential degradation products like isonipecotic acid. |
Quantitative Data on Stability
The following tables provide representative data on the stability of this compound under various stress conditions. This data is illustrative and based on the known chemical properties of N-Boc protected amino acids. Actual degradation rates may vary depending on the specific experimental conditions.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Incubation Time (hours) | % this compound Remaining (Illustrative) | Major Degradation Product |
| 2 | 24 | < 10% | Isonipecotic acid |
| 4 | 24 | ~ 70% | Isonipecotic acid |
| 7 | 24 | > 99% | Not detected |
| 9 | 24 | > 99% | Not detected |
Table 2: Effect of Temperature on the Stability of this compound (Solid State)
| Temperature (°C) | Incubation Time (days) | % this compound Remaining (Illustrative) |
| 25 | 30 | > 99% |
| 40 | 30 | > 98% |
| 60 | 30 | ~ 95% |
| 80 | 30 | ~ 85% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound and separating it from its primary degradation product, isonipecotic acid.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve this compound in the mobile phase starting condition or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of 1 mg/mL.
-
For forced degradation studies, subject the sample solution to stress conditions (e.g., acid, base, heat, oxidation, light) before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the peak corresponding to this compound and any degradation products by comparing retention times and peak areas with reference standards.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for intentionally degrading this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize a sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize a sample with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound in a controlled temperature oven at 80°C for 7 days.
-
Dissolve the stressed solid in a suitable solvent for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 24 hours.
-
Analyze directly by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound (1 mg/mL in a transparent container) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[4]
-
Analyze the sample by HPLC and compare it to a control sample kept in the dark.
-
Visualizations
Degradation Pathway of this compound
Caption: Acid-catalyzed degradation pathway of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation and stability analysis of this compound.
References
Technical Support Center: Managing Aggregation in Peptides Containing Boc-Inp-OH
Welcome to the technical support center for troubleshooting issues related to peptides containing N-Boc-isonipecotic acid (Boc-Inp-OH). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve aggregation-related challenges during peptide synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why might it contribute to peptide aggregation?
A1: this compound is a non-proteinogenic, cyclic β-amino acid derivative. Its rigid, cyclic piperidine ring structure can significantly influence the secondary structure of a peptide. Unlike flexible linear amino acids, isonipecotic acid can introduce kinks or turns, but it can also restrict conformational freedom in a way that may promote intermolecular hydrogen bonding and hydrophobic interactions between peptide chains. This self-association is a primary cause of aggregation, especially as the peptide chain elongates on the resin during solid-phase peptide synthesis (SPPS).[1]
Q2: How can I identify if my this compound-containing peptide is aggregating during SPPS?
A2: On-resin aggregation can manifest in several ways. A key physical sign is poor resin swelling or even shrinking of the resin beads in the synthesis solvent.[2] Chemically, you may observe slow or incomplete coupling reactions, often indicated by a persistent positive Kaiser test after a coupling step.[2] Similarly, the Fmoc deprotection step may be sluggish or incomplete.[1] In continuous flow systems, a broadening of the UV chromatogram during Fmoc removal can also signal aggregation.
Q3: My crude peptide containing this compound precipitated after cleavage and is difficult to dissolve. What should I do?
A3: This is a common issue for aggregation-prone peptides. The first step is to try a range of solvents to disrupt the intermolecular forces holding the aggregates together. Start with common organic solvents used in peptide chemistry, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), as they are effective at disrupting hydrophobic interactions.[2] If solubility is still an issue, a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can be very effective at breaking down even highly resistant aggregates.[3] For peptides with a net charge, adjusting the pH of an aqueous solution away from the peptide's isoelectric point can increase electrostatic repulsion and improve solubility.[2]
Q4: What analytical techniques can I use to detect and characterize aggregation in my purified peptide solution?
A4: Several techniques are available to characterize peptide aggregation. Size Exclusion Chromatography (SEC), especially when coupled with Multi-Angle Light Scattering (SEC-MALS), is a powerful method to detect and quantify soluble aggregates like dimers and oligomers.[4][5] Dynamic Light Scattering (DLS) can measure the size distribution of particles in a solution, providing information on the presence of larger aggregates.[5] Spectroscopic methods like Circular Dichroism (CD) can indicate conformational changes associated with aggregation, such as the formation of β-sheet structures, while fluorescence spectroscopy using dyes like Thioflavin T (ThT) can specifically detect amyloid-like fibrillar aggregates.[6][7]
Troubleshooting Guides
Problem 1: Incomplete Coupling or Deprotection During SPPS
Incomplete reactions are a hallmark of on-resin aggregation, which physically blocks reactive sites.[8]
Logical Troubleshooting Workflow
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. approcess.com [approcess.com]
- 5. Protein Aggregation Analysis [intertek.com]
- 6. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Boc-Inp-OH (Boc-L-indoline-2-carboxylic acid) and related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities in the synthesis of this compound and other Boc-protected amino acids typically include:
-
Unreacted starting materials: This includes the parent amino acid, L-indoline-2-carboxylic acid.
-
Excess Boc anhydride ((Boc)₂O): Leftover reagent from the protection step.
-
Byproducts of (Boc)₂O: Such as t-butyl alcohol and carbon dioxide. While volatile, traces can remain.
-
Di-Boc compounds: Double protection of the amino acid.
-
t-Butyl ester of this compound: Esterification of the carboxylic acid functionality.
-
Side-reaction products: Random alkylation of the product by the t-butyl cation can occur.
Q2: My crude this compound is an oil and is difficult to handle and purify. What can I do?
A2: An oily product is a common issue in the synthesis of Boc-protected amino acids. Here are two effective strategies to address this:
-
Dicyclohexylamine (DCHA) Salt Formation: Converting the oily this compound into its dicyclohexylammonium (DCHA) salt can yield a stable, crystalline solid that is much easier to purify by recrystallization.[1] The free acid can be recovered after purification.
-
Seeded Crystallization and Pulping: If you have a small amount of pure, solid this compound to act as a seed crystal, you can add it to the oil.[2][3] Once the oil solidifies, you can perform "pulping" by stirring the solid in a weak polar or non-polar solvent (like diethyl ether or hexane) to wash away impurities, followed by filtration.[2][3]
Q3: What are the recommended purification methods for this compound?
A3: The primary methods for purifying this compound are:
-
Recrystallization: This is the preferred method if the product is a solid or can be solidified (e.g., via DCHA salt formation). Common solvent systems for similar compounds include ethyl acetate/hexane.[4]
-
Column Chromatography: Silica gel column chromatography can be used to separate this compound from impurities. A typical mobile phase would be a gradient of ethyl acetate in a non-polar solvent like hexane.
-
Acid-Base Extraction: This is a crucial part of the work-up to remove unreacted starting materials and byproducts of the Boc-anhydride.
Q4: How can I confirm the purity of my final this compound product?
A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). Commercially available this compound often has a purity of ≥99.0% as determined by HPLC.
Troubleshooting Guides
Problem 1: Low Yield of this compound After Purification
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the starting L-indoline-2-carboxylic acid is fully dissolved before adding (Boc)₂O. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot disappears. |
| Product Loss During Work-up | During the acid-base extraction, ensure the pH of the aqueous layer is correctly adjusted to fully protonate the carboxylic acid for efficient extraction into the organic phase. Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Co-precipitation of Impurities | If recrystallizing, ensure the product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to promote the formation of pure crystals. |
Problem 2: Product Remains an Oil After Purification Attempts
| Possible Cause | Suggested Solution |
| Presence of Impurities | Residual solvents or byproducts can prevent crystallization. Ensure all volatile byproducts like t-butyl alcohol are removed under high vacuum.[5] The presence of excess (Boc)₂O can also result in an oily product. |
| Hygroscopic Nature of the Product | The product may be absorbing moisture from the air. Dry the crude product thoroughly before attempting crystallization and perform the crystallization under an inert atmosphere if necessary. |
| Inappropriate Crystallization Solvent | Experiment with different solvent systems. For oily products, dissolving in a polar solvent like methanol and then precipitating by adding a non-polar solvent like diethyl ether can be effective.[5] Stirring the oil in a non-polar solvent like diethyl ether or hexane can also induce solidification. |
Data Presentation
The following table summarizes the expected purity improvement for Boc-protected amino acids using the seeded crystallization and pulping method. While this data is for N-Boc-L-phenylglycine and N-Boc-L-phenylalanine, similar improvements can be expected for this compound.
| Compound | Purity Before Crystallization (HPLC) | Purity After Crystallization (HPLC) |
| N-Boc-L-phenylglycine | 93.2% | 99.3% |
| N-Boc-L-phenylalanine | 92.8% | 99.2% |
| (Data adapted from a patent on the crystallization of Boc-amino acids)[3] |
Experimental Protocols
Protocol 1: Purification of Oily this compound via DCHA Salt Formation
This protocol is adapted from established procedures for the purification of Boc-protected amino acids that are difficult to crystallize.[1][4]
Materials:
-
Crude oily this compound
-
Diethyl ether
-
Dicyclohexylamine (DCHA)
-
Cold non-polar solvent (e.g., hexane) for washing
-
10% aqueous citric acid or potassium bisulfate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
DCHA Salt Formation: a. Dissolve the crude oily this compound in diethyl ether. b. Slowly add one equivalent of dicyclohexylamine (DCHA) dropwise while stirring. c. Continue stirring at room temperature. A crystalline precipitate of the this compound·DCHA salt should form. Cooling the mixture in an ice bath can aid precipitation. d. Collect the crystalline solid by vacuum filtration. e. Wash the collected crystals with a cold non-polar solvent, such as hexane, to remove residual impurities. f. Dry the purified this compound·DCHA salt under vacuum to a constant weight.
-
Liberation of the Free Acid (if required for subsequent reactions): a. Dissolve the purified this compound·DCHA salt in dichloromethane (DCM) or ethyl acetate.[6] b. Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate.[6] This will protonate the DCHA, making it water-soluble. c. Wash the organic layer with water, followed by brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter and evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.
Protocol 2: Purification by Column Chromatography
Materials:
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Crude this compound
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 10% ethyl acetate in hexane) and load it onto the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% ethyl acetate in hexane) to elute the product. The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for an oily this compound product.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Boc-Inp-OH and Fmoc-Inp-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical determinant of success, influencing yield, purity, and overall efficiency. This is particularly true when incorporating non-standard amino acids such as Isonipecotic Acid (Inp), a cyclic secondary amine that introduces conformational constraints into peptide structures. This guide provides an objective comparison of two widely used protected forms of isonipecotic acid: Boc-Inp-OH and Fmoc-Inp-OH, supported by established experimental methodologies.
Executive Summary
The selection between this compound and Fmoc-Inp-OH hinges on the overall synthetic strategy, the nature of the peptide sequence, and the desired final product. The Fmoc strategy is generally favored for its milder deprotection conditions and compatibility with a wider range of sensitive amino acids and solid-phase resins.[][2][3] Conversely, the Boc strategy, while employing harsher acidic conditions for deprotection, can be advantageous for preventing aggregation in certain sequences and is a well-established, cost-effective method.[][3][4] The sterically hindered nature of the isonipecotic acid moiety necessitates optimized coupling conditions for both strategies to ensure high incorporation efficiency.
Comparative Analysis: Boc vs. Fmoc Strategy for Isonipecotic Acid Incorporation
The fundamental difference between the two approaches lies in the nature of the N-α-protecting group. The tert-butyloxycarbonyl (Boc) group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA).[5][6][7] In contrast, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, removed with a secondary amine, most commonly piperidine.[8][9] This dictates the orthogonal protection schemes for side chains and the choice of solid-phase resin.
| Feature | This compound | Fmoc-Inp-OH |
| N-α-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Strong Acid (e.g., 50% TFA in DCM)[5][7] | Mild Base (e.g., 20% piperidine in DMF)[8] |
| Side Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA)[8] |
| Compatibility | Good for sequences prone to aggregation.[3] | Compatible with acid-sensitive residues.[] |
| Common Coupling Reagents | HBTU, DIC/HOBt[10][11][12] | HATU, HCTU, PyBOP, DIC/HOBt[11][13] |
| Potential Side Reactions | Acid-catalyzed side reactions. | Base-catalyzed side reactions (e.g., diketopiperazine formation at the dipeptide stage).[13] |
Experimental Protocols
The successful incorporation of the sterically hindered isonipecotic acid residue requires optimized coupling protocols to achieve high yields and purity.
Protocol 1: Fmoc-Inp-OH Incorporation using Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis steps for coupling Fmoc-Inp-OH.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.[8][14]
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with a fresh solution of 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.[8]
- Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[14]
3. Coupling of Fmoc-Inp-OH:
- Activation Mixture: In a separate vessel, pre-activate Fmoc-Inp-OH (3-4 equivalents relative to resin loading) with a suitable coupling reagent and additive in DMF. For sterically hindered amino acids like Inp, high-reactivity uronium/aminium salt reagents are recommended. A typical combination is HATU (3-4 equivalents) and N,N-diisopropylethylamine (DIEA) (6-8 equivalents).[10]
- Allow the activation mixture to react for 1-5 minutes.
- Coupling Reaction: Add the activated Fmoc-Inp-OH solution to the deprotected resin.
- Agitate the reaction mixture at room temperature for 2-4 hours. Longer coupling times or double coupling may be necessary for this sterically hindered residue.
- Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines.[13]
4. Washing:
- After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).[13]
5. Chain Elongation:
- Repeat the deprotection, coupling, and washing cycles for the subsequent amino acids in the peptide sequence.
Protocol 2: this compound Incorporation using Boc-SPPS
This protocol details the manual solid-phase synthesis steps for coupling this compound.
1. Resin Preparation:
2. Boc Deprotection:
- Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, drain, and then treat again with the same solution for 20-30 minutes to remove the N-terminal Boc group.[5][10]
- Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.[10]
3. Neutralization:
- Neutralize the resulting trifluoroacetate salt on the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF (2 x 2 minutes).[7]
- Wash the resin with DCM.[10]
4. Coupling of this compound:
- Activation Mixture: In a separate vessel, pre-activate this compound (3-4 equivalents) with a coupling reagent in DMF. A common and effective combination for Boc chemistry is HBTU (3-4 equivalents) and HOBt (3-4 equivalents), or DIC (3-4 equivalents) and HOBt (3-4 equivalents).[10][12]
- Allow the mixture to pre-activate for 10-15 minutes at room temperature if using DIC/HOBt.[10]
- Coupling Reaction: Add the activated this compound solution to the neutralized resin.
- Agitate the reaction mixture for 1-4 hours at room temperature. As with the Fmoc strategy, extended coupling times or double coupling are recommended for this sterically hindered residue.
- Monitoring: Monitor the reaction progress using the ninhydrin test.
5. Washing:
- Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
6. Chain Elongation:
- Repeat the deprotection, neutralization, coupling, and washing cycles for the subsequent amino acids.
Visualizing the Synthetic Pathways
To further elucidate the differences between the two strategies, the following diagrams illustrate the chemical structures and the respective solid-phase peptide synthesis cycles.
Conclusion
Both this compound and Fmoc-Inp-OH are viable options for the incorporation of isonipecotic acid into synthetic peptides. The choice between them is not merely one of personal preference but a strategic decision based on the chemical nature of the target peptide and the desired efficiency of the synthesis. For peptides containing acid-sensitive residues or when milder overall synthesis conditions are preferred, the Fmoc strategy is the superior choice. For challenging sequences prone to aggregation, the Boc strategy may offer an advantage. Regardless of the chosen strategy, the steric hindrance of the isonipecotic acid ring necessitates the use of highly efficient coupling reagents and potentially longer reaction times or double coupling to ensure high purity and yield of the final peptide product. Careful consideration of these factors will enable researchers to optimize their synthetic protocols for the successful production of isonipecotic acid-containing peptides.
References
- 2. Automated Peptide Synthesizers [peptidemachines.com]
- 3. peptide.com [peptide.com]
- 4. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 5. chempep.com [chempep.com]
- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. chem.uci.edu [chem.uci.edu]
A Head-to-Head Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies
In the realm of peptide synthesis, a critical aspect of successful peptide assembly is the strategic use of protecting groups for the α-amino function of amino acids. The two most established and widely utilized strategies in solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protection schemes. The choice between these two methodologies can significantly impact the efficiency, purity, and overall success of synthesizing a target peptide. This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic peptide projects.
Core Principles: A Dichotomy of Acid and Base Lability
The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the Nα-protecting group and, consequently, the conditions required for its removal.
The Boc Strategy: This classic approach, foundational to the development of SPPS, employs the acid-labile Boc group. Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage of the peptide from the resin. This reliance on "graduated acid lability" is a key feature of the Boc/Bzl strategy.[1][2]
The Fmoc Strategy: In contrast, the Fmoc strategy utilizes a base-labile protecting group. The Fmoc group is stable to acidic conditions but is readily cleaved by a weak organic base, most commonly piperidine. The side-chain protecting groups are acid-labile, typically based on tert-butyl (tBu) ethers, esters, and urethanes. This allows for an orthogonal protection scheme where the Nα- and side-chain protecting groups can be removed under distinct chemical conditions.[3] This orthogonality is a significant advantage, particularly for the synthesis of complex peptides and those requiring on-resin modifications.[4]
Quantitative Performance Metrics: A Comparative Analysis
While direct, side-by-side quantitative comparisons of the two strategies for the synthesis of the same peptide are not abundant in the literature, a comprehensive analysis of available data and established principles allows for a robust comparison of their performance.
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Key Considerations |
| Nα-Deprotection | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in Dimethylformamide (DMF) | Fmoc deprotection is significantly milder, avoiding repeated exposure of the growing peptide chain to harsh acidic conditions.[5][6] |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) | ~95% Trifluoroacetic acid (TFA) with scavengers | HF is highly corrosive and toxic, requiring specialized and expensive laboratory equipment. TFA is less hazardous and more convenient to handle.[3][4] |
| Orthogonality | Quasi-orthogonal | Fully orthogonal | The full orthogonality of the Fmoc/tBu strategy allows for selective deprotection of side chains on the resin, facilitating the synthesis of modified and cyclic peptides.[4][] |
| Aggregation | Can be advantageous for hydrophobic sequences. The protonated N-terminus after TFA deprotection can reduce aggregation. | Aggregation can be more pronounced for certain "difficult" sequences due to the neutral N-terminus after deprotection. | The choice of strategy can be sequence-dependent, with Boc sometimes being favored for peptides prone to aggregation.[3] |
| Side Reactions | Acid-catalyzed side reactions (e.g., alkylation of Trp, Met, Cys by carbocations).[2] | Base-catalyzed side reactions (e.g., aspartimide formation, diketopiperazine formation at the dipeptide stage).[8] | The side reaction profile of each strategy necessitates careful consideration of the peptide sequence and the implementation of appropriate mitigation strategies. |
| Automation | Amenable to automation, though the use of HF for cleavage presents challenges. | Highly amenable to automation due to the milder deprotection conditions and the ability to monitor Fmoc deprotection by UV absorbance.[4] | The ease of automation has contributed to the widespread adoption of the Fmoc strategy. |
| Cost | Boc-protected amino acids are generally less expensive. | Fmoc-protected amino acids can be more expensive, though the overall process may be more cost-effective due to higher efficiency and reduced equipment requirements. | The cost-benefit analysis should consider not just the raw materials but also the overall synthetic process and potential for higher purity and yield with the Fmoc strategy. |
Experimental Protocols: A Guide to Comparative Synthesis
To facilitate a direct comparison of the two strategies, the following generalized protocols for the synthesis of a model peptide, such as the acyl carrier protein fragment (65-74) (ACP(65-74), sequence: VQAAIDYING), are provided.
Boc Solid-Phase Peptide Synthesis Protocol (Manual)
-
Resin Preparation:
-
Swell Boc-Gly-PAM resin in dichloromethane (DCM).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with 50% TFA in DCM for 20 minutes.
-
Wash with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash with DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion using the Kaiser test.
-
-
Repeat Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final Boc deprotection, wash and dry the peptide-resin.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add anisole as a scavenger.
-
Cool the vessel to 0°C and condense anhydrous HF.
-
Stir for 1 hour at 0°C.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
-
Fmoc Solid-Phase Peptide Synthesis Protocol (Manual)
-
Resin Preparation:
-
Swell Rink Amide resin in dimethylformamide (DMF).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and treat with 20% piperidine in DMF for 15 minutes.
-
Wash with DMF (5x).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion using the Kaiser test.
-
-
Repeat Cycles:
-
Repeat steps 2-3 for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
-
Visualizing the Workflows
To further elucidate the distinct processes of the Boc and Fmoc strategies, the following diagrams illustrate the cyclical nature of each synthesis.
Caption: Cyclical workflow of Boc-based solid-phase peptide synthesis.
Caption: Cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Logical Decision-Making: Choosing the Right Strategy
The selection of a protection strategy is a multifaceted decision that depends on the specific characteristics of the target peptide and the available resources. The following decision tree provides a logical framework for this selection process.
Caption: Decision tree for selecting between Boc and Fmoc strategies.
Conclusion
Both Boc and Fmoc solid-phase peptide synthesis strategies are powerful tools for the chemical synthesis of peptides. The Boc strategy, with its long history, remains a viable option, particularly for the synthesis of long and hydrophobic peptides where aggregation is a concern. However, the Fmoc strategy has largely become the method of choice in modern peptide synthesis due to its milder reaction conditions, true orthogonality, and amenability to automation.[3][4] The absence of the need for hazardous HF for cleavage is a significant practical advantage of the Fmoc approach. Ultimately, the optimal choice of strategy depends on a careful evaluation of the target peptide's sequence, the desired modifications, and the available laboratory infrastructure. By understanding the fundamental principles and performance characteristics of each method, researchers can make a strategic decision that maximizes the likelihood of a successful peptide synthesis campaign.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
A Comparative Guide to Alternatives for Boc-Inp-OH in Peptide Modification
In the field of peptide chemistry and drug development, the use of non-canonical amino acids to introduce conformational constraints is a cornerstone of rational design. Boc-isonipecotic acid (Boc-Inp-OH), a cyclic amino acid, is frequently used to induce specific secondary structures, such as β-turns, thereby enhancing metabolic stability and receptor affinity. However, the expanding chemical toolbox offers a variety of alternatives, each with unique structural and performance characteristics.
This guide provides a comparative overview of key alternatives to this compound, focusing on their ability to modulate peptide conformation. We present available quantitative data, detailed experimental protocols for their incorporation, and logical diagrams to illustrate the underlying principles and workflows.
Alternatives for Conformational Constraint: A Comparative Analysis
The primary alternatives to this compound can be categorized into several classes, including other cyclic amino acids, dedicated β-turn mimetics, and constrained dipeptides. These molecules are designed to restrict the peptide backbone's flexibility, promoting the formation of desired secondary structures.
Cyclic and Conformationally Restricted Amino Acids
This class includes a wide range of non-natural amino acids that, like this compound, feature a cyclic structure to limit dihedral angle rotation. These building blocks can enhance proteolytic resistance and pre-organize the peptide into a bioactive conformation.[1][2]
An example is the use of azepane-derived quaternary amino acids. When incorporated into tetrapeptides at the i+1 position, these molecules have been shown to be effective β-turn inducers.[1] Molecular dynamics studies suggest that peptides containing this azepane derivative can exhibit a high population of β-turn conformers.[1]
Dedicated β-Turn Mimetics
β-turns are critical secondary structures in proteins, often mediating molecular recognition events.[3][4] Several scaffolds have been explicitly designed to mimic the hydrogen bonding and dihedral angles of natural β-turns.[5][6]
Prominent examples include sequences like D-Pro-Gly and templates such as δ-linked γ(R)-methyl-ornithine (δMeOrn).[7] Spectroscopic studies have demonstrated that the folding induction by the δMeOrn template is substantially better than older ornithine-based turns and comparable to the popular D-Pro-Gly motif.[7] Another approach involves bicyclic dipeptides like Hot═Tap, which not only constrain the backbone but also provide hydroxyl groups that can form side-chain-like interactions, further stabilizing the desired structure.[6]
Stapled and Cross-Linked Peptides
Peptide stapling involves covalently linking the side chains of two amino acids within a peptide to create a rigid, often helical, conformation.[8] While commonly used to stabilize α-helices, the principle of macrocyclization can be adapted to constrain other structures. This method can significantly enhance resistance to proteolytic degradation and improve cell permeability.[8]
Performance Data of Peptide Modifying Agents
The following tables summarize available quantitative data on the performance of various alternatives. Direct head-to-head comparisons are rare in the literature; therefore, data is presented based on the specific experimental contexts reported.
Table 1: Conformational Induction by Cyclic Amino Acids and β-Turn Mimetics
| Modifying Agent/Sequence | Peptide Sequence Context | Method of Analysis | Key Performance Metric | Reference |
| Azepane-derived Quaternary AA | Boc-Aze(Alloc)-Xaa-NHMe | Molecular Dynamics (MD) | >50% of conformers adopt a β-turn structure (for most Xaa residues) | [1] |
| D-Pro-Gly Motif | Model Octapeptide | X-ray Crystallography | Folds as a β-hairpin | [7] |
| δ-linked γ(R)-methyl-ornithine (δMeOrn) | Macrocyclic β-hairpin peptide | CD & NMR Spectroscopy | Folding comparable to D-Pro-Gly and superior to δ-Orn | [7] |
| Bicyclic Dipeptide (Hot═Tap) | Cyclic Hexapeptide | NMR Spectroscopy | Strong β-turn-inducing capability demonstrated | [6] |
Table 2: Helicity of Hydrocarbon-Stapled Peptides
| Stapling Amino Acids (Position) | Linker Type | Peptide Context | % Helicity | Reference |
| Retained Sidechain AA (i) & S₅/R₅ (i, i+3) | Hydrocarbon | Axin Peptide | 22 - 71% | [8] |
| Retained Sidechain AA (i) & S₅/R₅ (i, i+4) | Hydrocarbon | Axin Peptide | 22 - 71% | [8] |
| Unconstrained Control | N/A | Axin Peptide | 20% | [8] |
Table 3: Incorporation Efficiency of Constrained Dipeptides in a Ribosomal System
| Constrained Dipeptide | Ring Size | Incorporation Site in DHFR | Suppression Yield | Reference |
| Lactam from 2,4-diaminobutyric acid | 5-membered | Position 18 / 49 | 3.4 - 4.5% | [9] |
| Lactam from ornithine | 6-membered | Position 18 / 49 | 4.8 - 6.2% | [9] |
| Lactam from lysine | 7-membered | Position 18 / 49 | 7.1 - 8.9% | [9] |
Experimental Protocols
The incorporation of these alternative building blocks is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols. Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies can be employed, with the Fmoc strategy being more common due to its milder deprotection conditions.[][11]
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the key steps for incorporating a non-standard amino acid (NSAA) into a peptide sequence on a solid support resin.
1. Resin Preparation:
-
Select a suitable resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids).
-
Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes in a reaction vessel.
2. First Amino Acid Coupling:
-
If the resin is not pre-loaded, couple the first Fmoc-protected amino acid to the resin using standard coupling reagents.
3. Iterative Elongation Cycle (for each amino acid):
-
a. Fmoc Deprotection:
-
Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.[12]
-
Wash the resin thoroughly with DMF to remove piperidine and byproducts.
-
-
b. Amino Acid Coupling (Incorporation of Standard or Alternative AA):
-
Dissolve the next Fmoc-protected amino acid (standard or alternative, e.g., Fmoc-δMeOrn-OH) in DMF.
-
Add an activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, 2,4,6-collidine).[12]
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
-
c. Washing:
-
Wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.
-
4. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the resin extensively.
-
Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[13]
-
Incubate for 2-4 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
5. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Visualizing Workflows and Concepts
Diagrams created using Graphviz help to visualize the experimental workflow and the structural goals of using these peptide modifications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 5. The design and synthesis of mimetics of peptide beta-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural characterization of a β-turn mimic within a protein–protein interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
A Comparative Guide to the Validation of Peptide Purity by HPLC Following Incorporation of Boc-L-Isonipecotic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity peptides is a cornerstone of reliable and reproducible research in drug discovery and development. The incorporation of non-proteinogenic amino acids, such as L-Isonipecotic acid (Inp), offers a strategy to introduce conformational constraints, enhance metabolic stability, and modulate the biological activity of peptides. The use of its Boc-protected form, Boc-L-Isonipecotic acid (Boc-Inp-OH), is a common practice in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of peptide purity validation by High-Performance Liquid Chromatography (HPLC) for peptides synthesized with this compound versus those containing a comparable linear amino acid, supported by representative experimental data and detailed protocols.
The introduction of a cyclic amino acid like isonipecotic acid can influence the coupling efficiency during SPPS and the chromatographic behavior of the resulting peptide. The rigid piperidine ring of isonipecotic acid can affect the peptide backbone's flexibility, potentially leading to altered retention times and peak shapes during HPLC analysis compared to peptides containing more flexible, linear amino acids.
Performance Comparison: Impact of Amino Acid Structure on Peptide Purity
The purity of crude peptides synthesized via SPPS is a critical indicator of the synthesis efficiency. The choice of amino acid building blocks can impact the prevalence of deletion sequences or other impurities. While the inherent purity of the this compound starting material is high (typically ≥99.0% by HPLC), its incorporation can present unique challenges compared to standard linear amino acids. The following table summarizes representative crude and final purity data for a model peptide synthesized with this compound compared to an analogous peptide containing the linear amino acid, L-Alanine (Ala).
| Feature | Peptide with this compound | Peptide with Boc-L-Ala-OH | Key Considerations |
| Crude Peptide Purity (%) | ~85-90% | ~90-95% | The slightly lower crude purity for the Inp-containing peptide can be attributed to potentially slower coupling kinetics of the cyclic amino acid, which may lead to a higher incidence of deletion sequences. |
| Final Purity after HPLC (%) | >98% | >98% | With optimized purification protocols, high final purity can be achieved for both peptide types.[1] |
| Common Impurities | Deletion sequences, incomplete deprotection products. | Deletion sequences, incomplete deprotection products. | The impurity profiles are generally similar, consisting mainly of byproducts common to SPPS.[2] |
| HPLC Retention Time | May be altered due to conformational rigidity. | Standard for the given sequence. | The constrained structure of isonipecotic acid can affect the peptide's interaction with the stationary phase, often leading to earlier or later elution depending on the overall sequence. |
Experimental Protocols
A robust HPLC method is crucial for the accurate assessment of peptide purity, especially for peptides containing non-natural amino acids which may exhibit unique chromatographic properties.
Solid-Phase Peptide Synthesis (SPPS) Protocol for a Peptide Containing Isonipecotic Acid
This protocol outlines a standard procedure for the manual synthesis of a model peptide incorporating this compound using Boc chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM followed by isopropanol and then DCM.
-
Neutralization: Neutralize the resin with 10% Diisopropylethylamine (DIEA) in DCM.
-
Amino Acid Coupling:
-
Dissolve this compound (3 equivalents) and a coupling agent such as HBTU/HOBt (3 equivalents) in N,N-Dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., HF/anisole or a TFA-based cocktail with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.
HPLC Analysis and Purification Protocol
This protocol describes a standard method for the analysis and purification of the crude peptide by reverse-phase HPLC (RP-HPLC).
-
Materials and Equipment:
-
HPLC System: A gradient HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]
-
Sample: Crude peptide containing isonipecotic acid.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the crude peptide (e.g., 1 mg).
-
Dissolve the peptide in a known volume of a suitable solvent (e.g., 1 mL of a water/acetonitrile mixture) to achieve a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm (for the peptide bond).[1]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. The gradient may need to be optimized based on the hydrophobicity of the peptide.
-
Column Temperature: 30-40 °C to improve peak shape and resolution.[3]
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
The purity of the peptide is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.
-
Mandatory Visualization
The incorporation of conformationally constrained amino acids like isonipecotic acid is a key strategy in the design of peptide-based therapeutics, such as somatostatin analogs, which are used in the treatment of neuroendocrine tumors. The following diagram illustrates a simplified workflow for the synthesis and purity validation of such a peptide, followed by its application in studying a biological pathway.
Caption: Workflow from peptide synthesis with this compound to biological pathway modulation.
References
A Comparative Analysis of Coupling Reagents for Boc-Isonipecotic Acid (Boc-Inp-OH)
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of amide bonds is a cornerstone of peptide synthesis and drug development. The choice of coupling reagent is critical, directly influencing reaction yield, purity, and the prevention of side reactions. This guide provides a comparative analysis of commonly used coupling reagents for the acylation of amines with Boc-Isonipecotic Acid (Boc-Inp-OH), a cyclic amino acid analog frequently incorporated into peptidomimetics and other therapeutic candidates. The following data, protocols, and workflows are designed to assist researchers in selecting the optimal reagent for their specific application.
While direct comparative studies on this compound are limited, the data presented here is extrapolated from studies on other sterically hindered and Boc-protected amino acids to provide a representative performance overview.[1][2]
Performance Comparison of Common Coupling Reagents
The selection of a coupling reagent often involves a trade-off between reactivity, cost, and the potential for side reactions. The following table summarizes the performance of several widely used coupling reagents. It is important to note that yields and reaction times can vary based on the specific amine substrate and reaction conditions.[3]
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | Typical Yield (%) | Key Advantages & Disadvantages |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 | Advantages: High reactivity, low racemization, effective for sterically hindered amino acids.[1][4][5] Disadvantages: Higher cost. |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[3][4] Disadvantages: Potential for guanidinylation of the N-terminal amine if used in excess.[6] |
| PyBOP | HOBt | DIPEA | DMF | 30-60 | ~95-99 | Advantages: Efficient, no risk of guanidinylation.[2] Byproducts are less hazardous than those of BOP.[5] Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis.[2] |
| EDC/HOBt | HOBt | - | DCM/DMF | 120-240 | 70-90 | Advantages: Cost-effective, water-soluble byproducts are easily removed.[4] Disadvantages: Generally lower reactivity compared to onium salts. |
| DIC/OxymaPure | OxymaPure | DIPEA | DMF | 92-97 | >95 | Advantages: OxymaPure enhances coupling efficiency and effectively suppresses racemization.[1] Considered a safer alternative to HOBt-based reagents.[7] Disadvantages: May be less readily available than HOBt. |
Experimental Protocols
The following are generalized protocols for the coupling of this compound with a primary or secondary amine. Researchers should optimize these protocols for their specific substrates and reaction scales.
Protocol 1: Coupling using HATU/HBTU
-
Activation: Dissolve this compound (1.0 eq.), HATU or HBTU (1.0 eq.), and HOAt or HOBt (1.0 eq.) in an appropriate solvent (e.g., DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture and stir for 5-10 minutes at room temperature.
-
Amine Addition: Add the amine (1.0 eq.) to the activated this compound solution.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture can be worked up by aqueous extraction or directly purified by chromatography.
Protocol 2: Coupling using PyBOP
-
Activation: Dissolve this compound (1.0 eq.), PyBOP (1.0 eq.), and HOBt (1.0 eq.) in an appropriate solvent (e.g., DMF).
-
Base Addition: Add DIPEA (2.0 eq.) to the mixture and stir for 5-10 minutes at room temperature.
-
Amine Addition: Add the amine (1.0 eq.) to the activated solution.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes, monitoring as necessary.
-
Work-up: Proceed with a standard aqueous work-up or direct purification.
Protocol 3: Coupling using EDC/HOBt
-
Dissolution: Dissolve this compound (1.0 eq.), the amine hydrochloride salt (1.0 eq.), and HOBt (1.2 eq.) in DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 eq.) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed.
-
Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash successively with aqueous acid, base, and brine. Dry the organic layer and concentrate to obtain the crude product for further purification.[4]
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of coupling reagent efficiency.
Conclusion
The choice of coupling reagent significantly impacts the success of synthesizing molecules containing this compound. For challenging couplings or when the highest yields are required, HATU is often the reagent of choice, despite its higher cost.[4][5] HBTU and PyBOP represent robust and more cost-effective options for many standard applications.[3][4] EDC/HOBt, while generally slower, is a suitable and economical choice for less demanding couplings where byproducts can be easily removed. The provided protocols offer a starting point for optimization, and a systematic comparison as outlined in the workflow will enable the selection of the most appropriate reagent for a given synthetic target.
References
The Strategic Incorporation of Boc-Inp-OH in Long Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of long peptide chains, the choice of chemical strategy is paramount to achieving high yields and purity. While Fmoc-based solid-phase peptide synthesis (SPPS) has become the predominant methodology due to its mild reaction conditions, the traditional Boc (tert-butyloxycarbonyl) strategy retains significant advantages, particularly for complex and hydrophobic sequences. This guide provides a comprehensive comparison of the efficacy of Boc-Inp-OH (Boc-isonipecotic acid), a cyclic, non-proteinogenic amino acid, in the synthesis of long peptides against the more conventional Fmoc-SPPS approach.
The incorporation of structurally unique amino acids like isonipecotic acid is crucial for designing peptides with enhanced stability, constrained conformations, and novel biological activities. However, their bulky nature can present significant challenges during peptide chain elongation. This guide delves into the experimental data and protocols that underpin the strategic selection of this compound for such demanding syntheses.
Comparative Analysis: this compound vs. Fmoc-SPPS
The primary distinction between the Boc and Fmoc strategies lies in the nature of the Nα-protecting group and the conditions required for its removal. The Boc group is acid-labile, typically cleaved by strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a mild base such as piperidine. This fundamental difference has significant implications for the synthesis of long peptides, especially those containing sterically hindered residues like isonipecotic acid.
| Parameter | Boc-SPPS with this compound | Fmoc-SPPS with Fmoc-Inp-OH |
| Deprotection Conditions | Harsh (e.g., 50% TFA in DCM) | Mild (e.g., 20% piperidine in DMF) |
| Coupling Efficiency | Can be higher for sterically hindered residues due to reduced aggregation of the protonated peptide chain.[1] | May be lower for bulky amino acids due to steric hindrance and potential for peptide aggregation in a neutral state. |
| Overall Yield | Potentially higher for "difficult" or hydrophobic long peptides.[1] | Generally high for standard peptides, but can decrease significantly with long, complex sequences. |
| Peptide Purity | High for hydrophobic peptides.[1] | High, but susceptible to deletion sequences and side reactions with "difficult" sequences. |
| Side Reactions | Risk of acid-catalyzed side reactions; requires use of scavengers.[2] | Risk of base-catalyzed side reactions, such as diketopiperazine formation.[3] |
| Handling & Safety | Requires specialized equipment for handling corrosive acids like HF for final cleavage.[4] | Generally safer and more compatible with standard laboratory equipment.[] |
Experimental Data Summary
While direct comparative studies on the synthesis of long peptides containing this compound are limited in publicly available literature, data from studies on "difficult" and hydrophobic peptides using Boc-SPPS can provide valuable insights. Research has shown that the Boc strategy can lead to higher yields and purity in such cases due to the protonated state of the peptide chain after deprotection, which helps to disrupt interchain aggregation.[1]
A study on the synthesis of over 500 peptides using the Boc-benzyl strategy noted that while coupling efficiencies decrease with peptide length, the method is robust for a wide range of sequences.[6] For sterically hindered N-methylated amino acids, which share some characteristics with cyclic amino acids like isonipecotic acid, Boc-SPPS protocols using potent coupling reagents have been shown to achieve high coupling efficiencies.[7]
Experimental Protocols
General Protocol for Boc-SPPS Incorporating this compound
This protocol outlines the key steps for the incorporation of a Boc-protected amino acid, adaptable for this compound, into a growing peptide chain on a solid support.
1. Resin Swelling and Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.
-
Wash the resin with DCM and then with the deprotection solution.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).
-
Drain the solution and add a fresh 50% TFA/DCM solution, agitating for 20-30 minutes.[3]
-
Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then N,N-dimethylformamide (DMF).
3. Neutralization:
-
Neutralize the protonated N-terminus by washing the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin with DMF to remove excess base.
4. Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling reagent such as HBTU (0.95 equivalents to the amino acid) in DMF.
-
Add DIPEA (2 equivalents to the amino acid) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser or Bromophenol Blue test). If the coupling is incomplete, a second coupling may be necessary.[7]
5. Capping (Optional but Recommended for Long Peptides):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.
-
Wash the resin with DMF and DCM.
6. Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, dry the resin.
-
Treat the resin with a strong acid cocktail, such as anhydrous hydrofluoric acid (HF) with scavengers (e.g., anisole), to cleave the peptide from the resin and remove side-chain protecting groups.[4]
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.[8]
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key stages of Boc-SPPS and provide a logical framework for the decision-making process when choosing a synthesis strategy.
Caption: General workflow for the incorporation of this compound via Boc-SPPS.
Caption: Decision matrix for choosing between Boc and Fmoc strategies for challenging peptide synthesis.
Conclusion
The synthesis of long peptide chains, particularly those incorporating sterically demanding residues like isonipecotic acid, requires a careful and strategic approach. While Fmoc-SPPS is the workhorse of modern peptide synthesis, the Boc strategy, utilizing reagents like this compound, offers a powerful alternative for overcoming challenges associated with peptide aggregation and difficult couplings.[1] The harsher conditions of Boc-SPPS are a significant consideration, but for complex, hydrophobic, or long peptides where Fmoc chemistry may falter, the potential for higher yields and purity makes the Boc approach an invaluable tool in the peptide chemist's arsenal. The decision to employ this compound should be made on a case-by-case basis, weighing the inherent challenges of the target peptide against the respective advantages and disadvantages of each synthetic strategy.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. dokumen.pub [dokumen.pub]
The Boc Strategy: A Superior Approach for the Synthesis of Hydrophobic Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that significantly impacts the yield and purity of the final product. This is particularly true for hydrophobic peptides, which are notoriously challenging to synthesize due to their propensity for on-resin aggregation. This guide provides a comprehensive comparison of the Boc and Fmoc strategies, presenting evidence that establishes the Boc strategy as a more robust and efficient method for the synthesis of aggregation-prone, hydrophobic peptides.
The primary challenge in the synthesis of hydrophobic peptides lies in the formation of secondary structures, such as β-sheets, by the growing peptide chain on the solid support. This aggregation can lead to incomplete coupling and deprotection reactions, resulting in truncated and deletion sequences that are difficult to separate from the desired peptide. The Boc strategy offers inherent advantages in overcoming these issues, often leading to higher crude purity and yields.[]
A key advantage of the Boc strategy is the nature of the Nα-deprotection step. The use of a strong acid, typically trifluoroacetic acid (TFA), to remove the Boc group results in the protonation of the newly exposed N-terminal amine. This positive charge effectively disrupts the intermolecular hydrogen bonding that drives aggregation, thereby improving the solvation of the peptide chain and enhancing the efficiency of the subsequent coupling step. In contrast, the base-catalyzed deprotection of the Fmoc group leaves a neutral N-terminus, which is more susceptible to aggregation.[2]
Comparative Analysis: Boc vs. Fmoc for Hydrophobic Peptides
While direct head-to-head comparisons in single studies are limited in publicly available literature, a review of synthetic outcomes for challenging hydrophobic peptides, such as Amyloid-β (Aβ) peptides, consistently demonstrates the difficulties encountered with the Fmoc strategy and highlights the benefits of the Boc approach.
| Parameter | Boc Strategy | Fmoc Strategy | Analysis |
| Crude Purity | Often higher for hydrophobic sequences due to reduced aggregation.[] | Can be significantly lower due to the presence of deletion and truncated sequences arising from aggregation-induced incomplete reactions. | The acidic deprotection in the Boc strategy helps maintain the peptide chain in a more solvated state, leading to more complete reactions and a cleaner crude product. |
| Final Yield | Generally higher for "difficult" sequences. The use of in situ neutralization protocols further boosts efficiency.[3] | Often lower for hydrophobic peptides. For example, a linear Fmoc SPPS of Aβ(1-42) yielded a crude product of only 33%.[4] In another instance, microwave-assisted Fmoc SPPS of Aβ(1-42) yielded a crude product with 67% purity.[5] | The prevention of aggregation in the Boc strategy translates directly to higher overall yields of the target peptide. |
| Aggregation | Less frequent. The protonated N-terminus after deprotection disrupts secondary structure formation.[2] | More frequent. The neutral N-terminus after deprotection can readily participate in hydrogen bonding, leading to aggregation. | This is the core advantage of the Boc strategy for hydrophobic peptides. |
| Deprotection Chemistry | Acid-labile (TFA) | Base-labile (typically piperidine) | The choice of deprotection chemistry is the fundamental difference that dictates the success of synthesizing hydrophobic peptides. |
| Final Cleavage | Requires strong acids like HF or TFMSA. | Milder cleavage with TFA. | The harsher final cleavage in the Boc strategy is a consideration, requiring specialized equipment. However, for difficult sequences, this is often a necessary trade-off for a successful synthesis. |
Experimental Protocols
The following are representative protocols for the synthesis of a generic hydrophobic peptide using both Boc and Fmoc strategies.
Boc-SPPS Protocol with In Situ Neutralization for a Hydrophobic Peptide
This protocol is optimized for minimizing aggregation and maximizing coupling efficiency for difficult sequences.
-
Resin Selection and Swelling:
-
Start with a PAM (phenylacetamidomethyl) resin pre-loaded with the C-terminal amino acid.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (2x) and isopropanol (2x).
-
-
Amino Acid Coupling (In Situ Neutralization):
-
In a separate vessel, dissolve the Boc-protected amino acid (4 equivalents) and a coupling reagent such as HBTU (3.9 equivalents) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin.
-
Immediately add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the reaction vessel.
-
Agitate the mixture for 10-60 minutes.
-
Monitor the coupling completion using the ninhydrin test.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
-
Final Cleavage:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with a cleavage cocktail of HF:anisole (9:1 v/v) at 0°C for 1 hour.
-
Evaporate the HF and precipitate the peptide in cold diethyl ether.
-
Wash the peptide with cold diethyl ether and then dissolve in an appropriate solvent for purification.
-
Fmoc-SPPS Protocol for a Hydrophobic Peptide
This protocol incorporates strategies to mitigate aggregation commonly encountered with the Fmoc method.
-
Resin Selection and Swelling:
-
Start with a Wang or Rink Amide resin pre-loaded with the C-terminal amino acid.
-
Swell the resin in DMF for 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
-
Washing:
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
-
Add DIEA (8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the coupling completion using the ninhydrin test. For difficult couplings, a second coupling may be necessary.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-5 for each subsequent amino acid. Consider using pseudoproline dipeptides or other aggregation-disrupting building blocks in problematic regions of the sequence.
-
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with a cleavage cocktail of TFA:triisopropylsilane:water (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Wash the peptide with cold diethyl ether and then dissolve in an appropriate solvent for purification.
-
Visualizing the Advantage: SPPS Workflows
The following diagrams illustrate the general workflows for Boc and Fmoc SPPS and a conceptual representation of how the Boc strategy mitigates aggregation.
Conclusion
The synthesis of hydrophobic peptides presents a significant challenge in peptide chemistry. While the Fmoc strategy is widely used and offers milder reaction conditions, the inherent chemical properties of the Boc strategy make it a superior choice for sequences prone to aggregation. The acid-mediated deprotection and the resulting protonation of the N-terminus effectively disrupt the formation of secondary structures, leading to more efficient coupling reactions and ultimately, higher purity and yield of the final peptide. For researchers tackling the synthesis of "difficult" hydrophobic peptides, the Boc strategy, particularly when coupled with in situ neutralization protocols, offers a more reliable and successful path to obtaining the desired product.
References
- 2. peptide.com [peptide.com]
- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 5. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Stability of the Boc Protecting Group: A Comparative Guide for Researchers
In the realm of organic synthesis, particularly in the intricate processes of peptide synthesis and drug development, the selection of an appropriate amine protecting group is a critical decision that profoundly influences the efficiency, yield, and purity of the final product. Among the arsenal of protecting groups available to chemists, the tert-butoxycarbonyl (Boc) group stands out for its unique stability profile and ease of removal under specific acidic conditions. This guide provides an objective comparison of the Boc protecting group's stability against other commonly used amine protecting groups, namely Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc), supported by experimental data and detailed protocols.
Comparative Stability Profile
The utility of a protecting group is defined by its ability to withstand a variety of reaction conditions while being selectively removable in the presence of other functional groups. This concept of "orthogonality" is fundamental to modern synthetic strategies. The Boc group is renowned for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions, making it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[1][2]
However, the Boc group is characteristically labile to acidic conditions.[3] This acid sensitivity is the cornerstone of its application, allowing for its selective removal without affecting other protecting groups.[1] The cleavage proceeds through the formation of a stable tert-butyl cation, which then typically fragments into isobutene and carbon dioxide.[4]
Herein, we present a qualitative and semi-quantitative comparison of the stability of the Boc, Cbz, and Fmoc protecting groups under various chemical environments, based on established chemical principles and experimental observations.[3]
Data Presentation: Stability Under Various Conditions
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Reductive Conditions (e.g., H₂, Pd/C) | Nucleophiles |
| Boc | Labile [3][5] | Stable [3][5] | Stable [3][5] | Stable [2] |
| Cbz | Generally Stable (Cleaved by strong acids like HBr/AcOH)[3] | Stable [3] | Labile [3] | Stable |
| Fmoc | Stable [6] | Labile [3][6] | Generally Stable (Can be cleaved under some conditions)[6] | Stable |
Experimental Protocols
To quantitatively assess and compare the stability of these protecting groups, a standardized experimental protocol is essential. The following methodologies outline procedures for a comparative stability analysis and for the protection and deprotection of amines using the Boc group.
Protocol 1: Comparative Stability Analysis of N-Protected Amino Acids via RP-HPLC[7]
This protocol provides a method to quantify the rate of cleavage of Boc and Fmoc protecting groups from a model dipeptide under their respective standard deprotection conditions.
Materials:
-
Boc-protected dipeptide (e.g., Boc-Ala-Phe)
-
Fmoc-protected dipeptide (e.g., Fmoc-Ala-Phe)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Deionized water
-
Reversed-phase HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the Boc-dipeptide in DCM.
-
Prepare a 1 mg/mL stock solution of the Fmoc-dipeptide in DMF.
-
-
Deprotection Reactions:
-
Boc Deprotection: To 1 mL of the Boc-dipeptide stock solution, add 1 mL of TFA (final concentration 50% TFA in DCM). At time points of 0, 1, 5, 10, 15, and 30 minutes, withdraw a 50 µL aliquot and immediately quench the reaction by diluting it into 950 µL of a 50:50 ACN/water mixture.[7]
-
Fmoc Deprotection: To 1 mL of the Fmoc-dipeptide stock solution, add 250 µL of piperidine (final concentration 20% piperidine in DMF). At time points of 0, 1, 5, 10, 15, and 30 minutes, withdraw a 50 µL aliquot and immediately quench the reaction by diluting it into 950 µL of a 50:50 ACN/water mixture with 0.1% TFA.
-
-
HPLC Analysis:
-
Inject the quenched aliquots into the RP-HPLC system.
-
Use a suitable gradient of ACN in water (both containing 0.1% TFA) to separate the protected dipeptide, the deprotected dipeptide, and any byproducts. A typical gradient is 5% to 95% ACN over 20 minutes.[7]
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for the peptide bond and 265 nm for the Fmoc group).[7]
-
-
Data Analysis:
-
Quantify the peak areas of the starting material and the deprotected product at each time point.
-
Calculate the percentage of the remaining protected dipeptide at each time point and plot it against time to determine the deprotection kinetics.[7]
-
Protocol 2: General N-Boc Protection of an Amine[8]
Reagents:
-
Primary or secondary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or other suitable base
-
Tetrahydrofuran (THF) or other suitable solvent
Procedure:
-
Dissolve the amine (1.0 eq) in THF.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.[8]
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amine.
Protocol 3: General N-Boc Deprotection using Trifluoroacetic Acid (TFA)[8]
Reagents:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[8] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The tert-butoxycarbonyl (Boc) protecting group remains an indispensable tool in modern organic synthesis due to its well-defined stability profile. Its robustness towards basic, nucleophilic, and reductive conditions, coupled with its predictable lability in the presence of acid, provides chemists with a reliable and versatile option for amine protection. The orthogonality of the Boc group with other common protecting groups like Cbz and Fmoc is a key advantage that enables the design of complex and elegant synthetic routes.[1] A thorough understanding of the comparative stability and the specific experimental conditions for its use and removal, as outlined in this guide, will empower researchers to effectively leverage the Boc protecting group to achieve their synthetic goals with greater efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
A Comparative Guide to the Spectroscopic Analysis of Boc-Inp-OH Incorporation in Peptide Synthesis
For researchers and professionals in drug development, the precise incorporation of unnatural amino acids is paramount for designing novel peptides with enhanced stability and functionality. Boc-Isonipecotic acid (Boc-Inp-OH), a cyclic non-natural amino acid, is a valuable building block for introducing conformational constraints into peptide backbones. Verifying its successful incorporation requires robust analytical techniques. This guide provides a comparative overview of spectroscopic methods for analyzing the incorporation of this compound, compares it with its common alternative, Fmoc-Inp-OH, and offers detailed experimental protocols.
Comparison of Protecting Group Strategies: Boc vs. Fmoc
The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) as the N-terminal protecting group is a fundamental decision in solid-phase peptide synthesis (SPPS), dictating the entire synthesis strategy. Boc protection is acid-labile, requiring strong acids like trifluoroacetic acid (TFA) for deprotection, while Fmoc is base-labile, allowing for milder deprotection conditions with reagents like piperidine.
| Feature | This compound | Fmoc-Inp-OH |
| Full Chemical Name | 1-Boc-piperidine-4-carboxylic acid | 1-Fmoc-piperidine-4-carboxylic acid |
| CAS Number | 84358-13-4 | 148928-15-8 |
| Molecular Weight | 229.27 g/mol | 351.4 g/mol |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | 20% Piperidine in DMF |
| Chemistry Type | Acid-labile | Base-labile |
| Advantages | Can offer higher efficiency for long or challenging sequences. | Milder conditions, suitable for acid-sensitive peptides. |
| Disadvantages | Repetitive exposure to strong acid can degrade sensitive residues or the resin linkage. | Fmoc derivatives can be more expensive. |
Spectroscopic Verification Methods
Confirming the incorporation of this compound into a peptide sequence relies on detecting its unique mass and spectroscopic signatures.
Mass spectrometry is the gold standard for confirming the successful synthesis of the target peptide.[1] It provides a direct readout of the molecular weight, confirming that the mass of the final peptide corresponds to the expected value after this compound incorporation.
-
Expected Data: The most crucial piece of data is the molecular ion peak ([M+H]⁺) in the mass spectrum, which should match the calculated molecular weight of the peptide containing the isonipecotic acid residue. Incorporation of one this compound residue (post-coupling, pre-cleavage) adds 211.28 Da (C₁₁H₁₇NO₃) to the peptide chain. After final cleavage and deprotection, the incorporated isonipecotic acid residue adds 111.14 Da (C₆H₉NO).
-
Fragmentation Analysis: During electrospray ionization (ESI), the Boc-protecting group is notoriously labile and can fragment. Common fragment ions observed for Boc-protected peptides include the loss of isobutylene ([M-56]) or the complete loss of the Boc group ([M-100]). While this can complicate analysis during synthesis, it is not a concern for the final, fully deprotected peptide.
Table 2: Expected Mass Spectrometry Data for a Hypothetical Peptide (Gly-Inp-Ala)
| Species | Calculated [M+H]⁺ (Da) | Key Observation |
| Target Peptide (Gly-Inp-Ala) | 258.15 | Confirms successful synthesis and incorporation. |
| Deletion Peptide (Gly-Ala) | 147.08 | Indicates failure of the Inp coupling step. |
NMR is a powerful tool for structural elucidation of the final purified peptide. While full 2D NMR analysis can provide complete assignment, key ¹H and ¹³C signals can quickly confirm the presence of the isonipecotic acid moiety.
-
¹H NMR: The most distinctive signal for the Boc group on the monomer is a sharp singlet at approximately 1.4 ppm, integrating to 9 protons.[2] In the final peptide, the piperidine ring protons of the isonipecotic acid residue will appear as a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm).[3]
-
¹³C NMR: The Boc group shows characteristic signals around 80 ppm for the quaternary carbon (C(CH₃)₃) and 28 ppm for the methyl carbons.[4] The piperidine ring carbons of the incorporated residue will appear in the 25-50 ppm range.
Table 3: Characteristic NMR Chemical Shifts (δ) for this compound Moiety
| Nucleus | Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | C(CH ₃)₃ (Boc Group) | ~1.4 (singlet) | Only present on the unreacted monomer. |
| ¹H | Piperidine Ring Protons | 1.5 - 3.5 (multiplets) | Present in the final peptide. |
| ¹³C | C (CH₃)₃ (Boc Group) | ~80 | Only present on the unreacted monomer. |
| ¹³C | C(C H₃)₃ (Boc Group) | ~28 | Only present on the unreacted monomer. |
| ¹³C | Piperidine Ring Carbons | 25 - 50 | Present in the final peptide. |
| ¹³C | Carbonyl (C =O) | 170 - 180 | Present in both monomer and peptide. |
FTIR is primarily used to monitor the key functional groups during the synthesis process, such as the disappearance of the carboxylic acid group of this compound upon successful coupling.
-
Key Vibrations: The this compound monomer will exhibit a broad O-H stretch characteristic of a carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch around 1700-1730 cm⁻¹. The Boc group itself contributes a strong carbonyl (urethane) stretch around 1680-1700 cm⁻¹. After coupling, the broad O-H stretch will disappear, and the new peptide bond will show a characteristic Amide I band (C=O stretch) around 1650 cm⁻¹.
Visualizing the Workflow
Diagrams of Key Processes
Caption: Workflow for a single cycle of Boc-SPPS incorporating this compound.
References
The Impact of Boc-Inp-OH on Peptide Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a critical tool in the design of novel peptide therapeutics. This guide provides a comparative analysis of peptides synthesized with Boc-Inp-OH (Boc-isonipecotic acid), focusing on the potential influence of the isonipecotic acid moiety on biological activity. Due to a lack of direct comparative studies in the available literature, this guide will draw inferences from the known biological activities of isonipecotic acid and its derivatives to provide a prospective comparison.
Isonipecotic acid, a cyclic gamma-aminobutyric acid (GABA) analogue, is known to act as a partial agonist at GABA-A receptors.[1][2] Its rigid piperidine ring structure, when incorporated into a peptide backbone, is anticipated to impart significant conformational constraints. This can lead to enhanced enzymatic stability and potentially novel receptor interaction profiles compared to linear, more flexible peptide counterparts.
Comparative Analysis: Inferred Impact of Isonipecotic Acid Incorporation
| Feature | Standard Peptide (without Isonipecotic Acid) | Isonipecotic Acid-Containing Peptide | Inferred Rationale |
| Conformational Flexibility | High | Low | The cyclic piperidine structure of isonipecotic acid restricts the rotational freedom of the peptide backbone. |
| Enzymatic Stability | Variable, often susceptible to proteolysis | Potentially High | The non-natural, constrained structure can hinder recognition and cleavage by proteases. |
| Receptor Binding Affinity | Dependent on the linear sequence | Potentially altered or enhanced | The rigid conformation may pre-organize the peptide into a bioactive conformation, leading to higher affinity for its target receptor. |
| Potential Biological Activities | Dependent on the specific amino acid sequence | GABAergic, anticonvulsant, neuroprotective, antioxidant, antihyperlipidemic | Based on the known activities of isonipecotic acid and its derivatives.[3][4][5][6] |
| Blood-Brain Barrier Permeability | Generally low | Unlikely to be improved by isonipecotic acid alone | Isonipecotic acid itself does not cross the blood-brain barrier.[1] |
Experimental Protocols
The synthesis of peptides containing isonipecotic acid can be achieved using standard solid-phase peptide synthesis (SPPS) protocols, with this compound as the building block.
General Protocol for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines the general steps for the manual synthesis of a peptide incorporating this compound.
1. Resin Preparation:
-
Select a suitable resin (e.g., Merrifield or PAM resin).
-
Swell the resin in an appropriate solvent like Dichloromethane (DCM).
2. First Amino Acid Coupling:
-
Attach the C-terminal Boc-protected amino acid to the resin.
3. Elongation Cycle:
-
Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM.
-
Coupling: Couple the next Boc-protected amino acid (e.g., this compound) using a coupling agent (e.g., DCC/HOBt or HBTU/HATU) in a suitable solvent like DCM or DMF.
-
Washing: Wash the resin thoroughly after each deprotection, neutralization, and coupling step.
-
Repeat the elongation cycle until the desired peptide sequence is assembled.
4. Cleavage and Deprotection:
-
Cleave the synthesized peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, typically hydrogen fluoride (HF).
5. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and amino acid analysis.
Visualizing the Workflow and Potential Signaling Pathway
To better illustrate the processes involved, the following diagrams are provided.
References
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study | MDPI [mdpi.com]
- 5. Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
